molecular formula C19H23NO B1300322 2-(Cyclohexylaminomethyl)pyridine CAS No. 68339-45-7

2-(Cyclohexylaminomethyl)pyridine

Numéro de catalogue: B1300322
Numéro CAS: 68339-45-7
Poids moléculaire: 281.4 g/mol
Clé InChI: XCYFCBPCWVSBIP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-(Cyclohexylaminomethyl)pyridine is a useful research compound. Its molecular formula is C19H23NO and its molecular weight is 281.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Cyclohexylaminomethyl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Cyclohexylaminomethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Cyclohexylaminomethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

68339-45-7

Formule moléculaire

C19H23NO

Poids moléculaire

281.4 g/mol

Nom IUPAC

1-(1,2-dihydroacenaphthylen-5-yl)-2-piperidin-1-ylethanol

InChI

InChI=1S/C19H23NO/c21-18(13-20-11-2-1-3-12-20)16-10-9-15-8-7-14-5-4-6-17(16)19(14)15/h4-6,9-10,18,21H,1-3,7-8,11-13H2

Clé InChI

XCYFCBPCWVSBIP-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NCC2=CC=CC=N2

SMILES canonique

C1CCN(CC1)CC(C2=CC=C3CCC4=C3C2=CC=C4)O

Pictogrammes

Irritant

Origine du produit

United States
Foundational & Exploratory

Synthesis and characterization of 2-(Cyclohexylaminomethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Cyclohexylaminomethyl)pyridine

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-(Cyclohexylaminomethyl)pyridine, a molecule of significant interest in medicinal chemistry and materials science. The pyridine moiety is a cornerstone in pharmaceutical development, and its derivatives are known to exhibit a wide array of biological activities.[1][2][3][4] This document details two robust and widely applicable synthetic methodologies: reductive amination and nucleophilic substitution. Each protocol is presented with step-by-step instructions and an exploration of the underlying chemical principles that govern experimental choices. Furthermore, this guide outlines a complete workflow for the structural and purity confirmation of the target compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This paper is intended for researchers, scientists, and drug development professionals seeking a practical, in-depth resource for the preparation and validation of this versatile chemical scaffold.

Introduction: The Significance of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous natural products, coenzymes, and a significant percentage of FDA-approved drugs.[3][4][5] Its unique electronic properties, including the presence of a nitrogen atom with a non-bonding electron pair, allow it to act as a hydrogen bond acceptor and a metal-coordinating ligand, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[3][6] Pyridine derivatives are known to possess diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][7]

2-(Cyclohexylaminomethyl)pyridine, also known as N-Cyclohexyl-2-picolylamine, combines the aromatic pyridine core with a flexible and lipophilic cyclohexylaminomethyl side chain.[8] This structure makes it an attractive building block for several reasons:

  • Bidentate Ligand Potential: The nitrogen atoms of the pyridine ring and the secondary amine can act in concert to chelate metal ions, making it a valuable ligand in the synthesis of coordination complexes and catalysts.[9][10][11]

  • Scaffold for Drug Discovery: The molecule possesses key pharmacophoric features—a hydrogen bond acceptor (pyridine N), a hydrogen bond donor/acceptor (secondary amine), and a bulky hydrophobic group (cyclohexyl ring)—that can be systematically modified to optimize interactions with biological targets.[12][13]

  • Versatile Synthetic Intermediate: The secondary amine provides a reactive handle for further functionalization, allowing for its incorporation into larger, more complex molecular architectures.

This guide provides a detailed examination of the synthesis and characterization of this compound, offering field-proven insights into protocol optimization and analytical validation.

Synthetic Methodologies

Two primary, high-yielding routes for the synthesis of 2-(Cyclohexylaminomethyl)pyridine are presented. The choice between these methods often depends on the availability of starting materials, desired scale, and laboratory equipment.

Route 1: Reductive Amination

Reductive amination is a powerful and highly versatile method for forming carbon-nitrogen bonds.[14][15] This process involves the reaction of a carbonyl compound (pyridine-2-carbaldehyde) with an amine (cyclohexylamine) to form an intermediate imine, which is then reduced in situ to the target secondary amine.

Causality of Experimental Choices:

  • Reducing Agent: While various borohydride reagents can be used, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the preferred choice for this transformation.[16] It is a mild and selective reducing agent that does not readily reduce the starting aldehyde, minimizing the formation of the corresponding alcohol as a side product. Its reactivity is enhanced under slightly acidic conditions, which also catalyze the formation of the iminium ion intermediate, thereby accelerating the overall reaction rate.

  • Solvent: A non-protic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) is ideal. These solvents effectively dissolve the reactants and reagents without interfering with the hydride reducing agent.

  • Stoichiometry: A slight excess of the amine and reducing agent is often used to ensure the complete consumption of the limiting aldehyde starting material.

  • To a round-bottom flask under a nitrogen atmosphere, add pyridine-2-carbaldehyde (1.0 equiv.) and 1,2-dichloroethane (DCE).

  • Add cyclohexylamine (1.1 equiv.) to the solution and stir for 20-30 minutes at room temperature to facilitate the formation of the imine intermediate.

  • Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise over 15 minutes. An exothermic reaction may be observed.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography.

G cluster_reactants Reactants cluster_reagents Reagents & Solvent P2C Pyridine-2-carbaldehyde Imine In situ Imine/ Iminium Ion Formation P2C->Imine CHA Cyclohexylamine CHA->Imine STAB NaBH(OAc)3 Reduction Hydride Reduction STAB->Reduction DCE DCE (Solvent) DCE->Imine Imine->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Product 2-(Cyclohexylaminomethyl)pyridine Purification Column Chromatography Workup->Purification Purification->Product

Workflow for Reductive Amination Synthesis.
Route 2: Nucleophilic Substitution

This classic approach relies on the direct alkylation of cyclohexylamine with a reactive electrophile, 2-(chloromethyl)pyridine. The chloromethyl group makes the benzylic-like carbon highly susceptible to nucleophilic attack.[17][18]

Causality of Experimental Choices:

  • Starting Material: 2-(Chloromethyl)pyridine is typically used as its hydrochloride salt for improved stability and handling.[19][20]

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or potassium carbonate (K₂CO₃), is crucial. Its primary role is to neutralize the HCl salt of the starting material and the HCl generated during the reaction. Using at least two equivalents of the base is necessary to drive the reaction to completion.

  • Solvent: A polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is used to dissolve the reactants, particularly the salt, and to facilitate the Sₙ2 reaction mechanism.

  • Temperature: Gentle heating (e.g., 50-80 °C) is often employed to increase the reaction rate without promoting significant side reactions.

  • To a round-bottom flask, add 2-(chloromethyl)pyridine hydrochloride (1.0 equiv.), cyclohexylamine (1.2 equiv.), and potassium carbonate (2.5 equiv.).

  • Add acetonitrile as the solvent and equip the flask with a reflux condenser.

  • Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Rinse the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.

  • Purify the crude product via flash column chromatography.

G cluster_reactants Reactants cluster_reagents Reagents & Solvent CMP 2-(Chloromethyl)pyridine HCl Reaction SN2 Reaction (60 °C) CMP->Reaction CHA Cyclohexylamine CHA->Reaction Base K2CO3 or TEA (Base) Base->Reaction ACN Acetonitrile (Solvent) ACN->Reaction Workup Filtration & Aqueous Wash Reaction->Workup Product 2-(Cyclohexylaminomethyl)pyridine Purification Column Chromatography Workup->Purification Purification->Product

Workflow for Nucleophilic Substitution Synthesis.
Comparison of Synthetic Routes
FeatureReductive AminationNucleophilic Substitution
Starting Materials Pyridine-2-carbaldehyde, Cyclohexylamine2-(Chloromethyl)pyridine HCl, Cyclohexylamine
Key Reagent Sodium TriacetoxyborohydrideNon-nucleophilic base (e.g., K₂CO₃)
Conditions Mild (Room Temperature)Mild (Requires heating, ~60 °C)
Advantages High functional group tolerance; mild conditions minimize side products.Simple reagents; straightforward workup.
Disadvantages Aldehyde can be prone to oxidation; borohydride reagents require careful handling.Electrophile can be lachrymatory; requires a base.
Typical Yield Good to ExcellentGood to Excellent

Analytical Characterization

A multi-technique approach is essential for the unambiguous confirmation of the chemical structure and the assessment of purity for the synthesized 2-(Cyclohexylaminomethyl)pyridine.

G cluster_techniques Characterization Workflow cluster_validation Validation Product Purified Product NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR MS Mass Spectrometry Product->MS IR IR Spectroscopy Product->IR Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure IR->Structure

Overall Analytical Characterization Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Spectra should be recorded in a deuterated solvent such as CDCl₃.

  • ¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

  • ¹³C NMR Spectroscopy: This provides information on the number of different types of carbon atoms in the molecule.

Table of Expected NMR Chemical Shifts:

Assignment¹H Chemical Shift (δ, ppm)MultiplicityIntegration¹³C Chemical Shift (δ, ppm)
Pyridine H-6~8.55d1H~159.5 (C-2)
Pyridine H-4~7.65td1H~149.0 (C-6)
Pyridine H-3~7.25d1H~136.5 (C-4)
Pyridine H-5~7.15dd1H~122.0 (C-5)
-CH₂- (Methylene)~3.85s2H~121.5 (C-3)
-NH- (Amine)~1.8 (broad)s1H~58.5 (-CH-)
-CH- (Cyclohexyl)~2.50m1H~55.0 (-CH₂-)
Cyclohexyl CH₂1.0 - 2.0m10H~33.5 (Cyclohexyl CH₂)
~26.0 (Cyclohexyl CH₂)
~25.0 (Cyclohexyl CH₂)

Note: Chemical shifts are predictive and may vary based on solvent and concentration. Multiplicity: s=singlet, d=doublet, t=triplet, m=multiplet.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, serving as a critical confirmation of its identity.

  • Expected Molecular Weight: The chemical formula is C₁₂H₁₈N₂.[8]

  • Molar Mass: 190.29 g/mol .[8]

  • Analysis: Using Electrospray Ionization (ESI) in positive ion mode, the expected peak would be the protonated molecule, [M+H]⁺, at an m/z of approximately 191.15.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups within the molecule.

Table of Characteristic IR Absorption Bands:

Functional GroupBondExpected Frequency (cm⁻¹)Intensity
Secondary AmineN-H Stretch3300 - 3500Medium, Broad
Aromatic C-HC-H Stretch3000 - 3100Medium
Aliphatic C-HC-H Stretch2850 - 3000Strong
Pyridine RingC=N, C=C Stretch1570 - 1610Strong to Medium
Pyridine RingC=N, C=C Stretch1430 - 1480Strong to Medium
Aliphatic C-NC-N Stretch1020 - 1250Medium

Applications and Future Directions

2-(Cyclohexylaminomethyl)pyridine is a valuable molecule with significant potential. Its primary applications lie in two main areas:

  • Coordination Chemistry: As a bidentate N,N'-donor ligand, it can be used to synthesize a variety of transition metal complexes. These complexes can be explored for their catalytic activity, magnetic properties, or as luminescent materials.

  • Medicinal Chemistry: The compound serves as an excellent starting point for library synthesis in drug discovery programs. The secondary amine can be acylated, alkylated, or used in other coupling reactions to generate a diverse set of analogues for screening against various biological targets, including kinases, proteases, and GPCRs. The broad spectrum of activity seen in other pyridine derivatives suggests this scaffold is a promising foundation for developing novel therapeutics.[12][13][21]

Future research should focus on exploring the derivatization of this core structure and screening the resulting compounds for biological activity. Furthermore, the synthesis and characterization of its metal complexes could unveil novel catalysts or materials with unique physicochemical properties.

References

  • Taylor & Francis. (n.d.). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. PubMed. Retrieved from [Link]

  • Scribd. (n.d.). Medicinal Uses of Pyridine Derivatives | PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. Retrieved from [Link]

  • (n.d.). Supplementary Information. Retrieved from [Link]

  • PureSynth. (n.d.). 2-(Cyclohexylaminomethyl)Pyridine 98.0%(GC). Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chloromethylpyridine. Retrieved from [Link]

  • (n.d.). Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

  • Elixir International Journal. (n.d.). Pdf. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride. Retrieved from [Link]

  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

  • Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization. PMC. Retrieved from [Link]

  • ACS Publications. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antitumor Activity of 6-(cyclohexylamino)-1, 3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione and Its Ti(IV), Zn(II), Fe(III), and Pd(II) Complexes on K562. Retrieved from [Link]

  • Wikipedia. (n.d.). Transition metal pyridine complexes. Retrieved from [Link]

  • CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Retrieved from [Link]

  • MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Pyridine: A Useful Ligand in Transition Metal Complexes. Retrieved from [Link]

  • PubMed. (2020). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. Retrieved from [Link]

  • RSC Publishing. (n.d.). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Retrieved from [Link]

  • PubMed. (2014). Pyridine coordination chemistry for molecular assemblies on surfaces. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Retrieved from [Link]

  • PubMed. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine - the NIST WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). First-Row Transition Metal Complexes Incorporating the 2-(2′-pyridyl)quinoxaline Ligand (pqx), as Potent Inflammatory Mediators. PMC. Retrieved from [Link]

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Sources

Structural Analysis and Confirmation of 2-(Cyclohexylaminomethyl)pyridine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The unequivocal structural elucidation of synthesized organic compounds is a cornerstone of chemical research and development, ensuring the validity of subsequent studies and applications. This guide provides an in-depth, multi-technique approach to the structural analysis and confirmation of 2-(Cyclohexylaminomethyl)pyridine. Intended for researchers, scientists, and professionals in drug development, this document details the synergistic application of mass spectrometry (MS), infrared (IR) spectroscopy, and comprehensive one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. We further discuss the definitive role of single-crystal X-ray crystallography as the ultimate arbiter of molecular structure. Each section explains the causality behind the choice of analytical technique, provides field-proven experimental protocols, and presents expected data in a clear, comparative format. The narrative is grounded in authoritative references, establishing a self-validating system for the complete characterization of the title compound.

Introduction

2-(Cyclohexylaminomethyl)pyridine is a disubstituted pyridine derivative featuring a flexible cyclohexylaminomethyl side chain. Molecules of this class are of interest in coordination chemistry, catalysis, and as scaffolds in medicinal chemistry due to the presence of multiple heteroatoms with coordinating potential. The structural integrity of such a molecule—its precise connectivity and conformation—is paramount to understanding its chemical behavior and biological activity. Ambiguities in structure can lead to erroneous interpretations of reactivity, binding affinities, and pharmacological profiles.

This guide presents a holistic and logical workflow for the structural confirmation of 2-(Cyclohexylaminomethyl)pyridine, moving from initial molecular weight determination to the intricate details of atomic connectivity and spatial arrangement. By integrating data from multiple orthogonal techniques, we build a robust and irrefutable structural assignment, adhering to the highest standards of scientific integrity.

Predicted Structural and Spectroscopic Properties

Before embarking on experimental analysis, a foundational understanding of the molecule's constituent parts allows for the prediction of its spectroscopic signatures. The structure consists of three key fragments: a 2-substituted pyridine ring, a cyclohexyl group, and an aminomethyl linker.

  • Chemical Structure: C₁₂H₁₈N₂

  • Molecular Weight: 190.29 g/mol [1]

Based on this structure, we can anticipate the following spectroscopic features:

  • IR Spectroscopy: Presence of an N-H stretch for the secondary amine, aromatic and aliphatic C-H stretches, and pyridine ring vibrations.

  • ¹H NMR Spectroscopy: Distinct signals for aromatic protons on the pyridine ring, a complex multiplet system for the aliphatic protons of the cyclohexyl ring, a singlet or triplet for the methylene bridge protons, and a broad signal for the amine N-H proton.

  • ¹³C NMR Spectroscopy: A set of signals in the aromatic region for the pyridine carbons and a series of signals in the aliphatic region for the cyclohexyl and methylene carbons.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, and characteristic fragmentation patterns arising from cleavage at the bonds adjacent to the nitrogen atoms.

Experimental Workflow for Structural Elucidation

A logical, stepwise approach ensures that each piece of analytical data builds upon the last, culminating in a comprehensive structural picture. The proposed workflow is designed to be efficient and conclusive.

G cluster_0 Initial Characterization cluster_1 Connectivity Mapping cluster_2 Definitive 3D Structure MS Mass Spectrometry (MS) Determine Molecular Formula NMR_1D 1D NMR (¹H, ¹³C) Map Proton & Carbon Environments MS->NMR_1D Confirms MW IR Infrared (IR) Spectroscopy Identify Functional Groups IR->NMR_1D Confirms Func. Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) Establish Atom Connectivity NMR_1D->NMR_2D Assign Signals XRAY X-ray Crystallography Unambiguous 3D Structure NMR_2D->XRAY Validates Connectivity

Caption: Workflow for structural elucidation.

Mass Spectrometry for Molecular Formula Determination

Expertise & Experience: Mass spectrometry is the first-line technique for determining the molecular weight of a newly synthesized compound. For a molecule like 2-(Cyclohexylaminomethyl)pyridine, which contains basic nitrogen atoms, Electrospray Ionization (ESI) is an excellent choice as it readily forms protonated molecular ions [M+H]⁺ in the gas phase. High-Resolution Mass Spectrometry (HRMS) is crucial as it provides the exact mass, allowing for the unambiguous determination of the molecular formula.

Experimental Protocol (HRMS-ESI):

  • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., a Time-of-Flight or Orbitrap analyzer).

  • Acquire the spectrum in positive ion mode.

  • Calibrate the instrument using a known standard to ensure high mass accuracy.

  • Analyze the data to find the m/z of the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition.

Data Presentation:

ParameterExpected ValueObserved Value (Example)
Molecular FormulaC₁₂H₁₈N₂C₁₂H₁₈N₂
Exact Mass [M]190.14700-
[M+H]⁺ (m/z)191.15428191.15431

Trustworthiness: The fragmentation pattern provides corroborating evidence for the proposed structure. In electron ionization (EI) or collision-induced dissociation (CID), alpha-cleavage (cleavage of the C-C bond adjacent to a nitrogen atom) is a dominant fragmentation pathway for amines.[2][3] For 2-(Cyclohexylaminomethyl)pyridine, key expected fragments would include the loss of the cyclohexyl group or cleavage between the methylene group and the pyridine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the key diagnostic peaks are the N-H stretch of the secondary amine, the C-H stretches for both the aromatic pyridine ring and the aliphatic cyclohexyl ring, and the characteristic C=C/C=N stretching vibrations of the pyridine ring. The presence of a single, relatively weak N-H stretching band is a key indicator of a secondary amine.[4][5][6]

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Place a small amount of the neat sample (liquid or solid) directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

  • Clean the crystal thoroughly after the measurement.

Data Presentation:

Wavenumber (cm⁻¹)IntensityAssignmentReference
~3310-3350Medium, SharpN-H Stretch (Secondary Amine)[6]
~3010-3100MediumAromatic C-H Stretch (Pyridine)
~2850-2960StrongAliphatic C-H Stretch (Cyclohexyl, CH₂)[4]
~1590, ~1570Medium-StrongC=C, C=N Ring Stretching (Pyridine)
~1150-1250MediumC-N Stretch[6]
~700-750StrongN-H Wag (Secondary Amine)[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[7][8][9] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity of the molecular framework.

Experimental Protocol (General NMR):

  • Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Acquire a ¹H NMR spectrum to assess sample purity and concentration.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Acquire 2D spectra as needed:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting different fragments of the molecule.[10]

¹H and ¹³C NMR Data

The chemical shifts are highly dependent on the electronic environment of each nucleus. For 2-(Cyclohexylaminomethyl)pyridine, we expect distinct regions in the spectra corresponding to the pyridine, cyclohexyl, and linker moieties.

Data Presentation: Predicted NMR Chemical Shifts

Atom(s)Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
Pyridine H-6~8.5~149Downfield due to proximity to N
Pyridine H-3, H-4, H-5~7.1-7.7~121-137Complex multiplet pattern
Pyridine C-2-~158-160Quaternary, attached to side chain
-CH₂- (Linker)~3.8~55-60Singlet or triplet, deshielded by N and ring
-NH-Broad, variable-Chemical shift depends on solvent and concentration
Cyclohexyl -CH-N-~2.5~55-60Deshielded by N
Cyclohexyl -CH₂-~1.0-1.9~25-35Complex overlapping multiplets

Note: Predicted values are based on typical shifts for similar structural fragments.[11][12][13][14][15]

2D NMR for Connectivity Confirmation

Trustworthiness: While 1D NMR provides a list of chemical environments, 2D NMR builds the molecular structure piece by piece. The HMBC experiment is particularly powerful; for instance, a correlation from the methylene protons (~3.8 ppm) to the C-2 of the pyridine ring (~159 ppm) and to the CH-N of the cyclohexyl group (~58 ppm) definitively establishes the connectivity of the three fragments.

G cluster_pyridine Pyridine Ring cluster_linker Linker cluster_cyclohexyl Cyclohexyl Ring Py_H3 H3 Py_H4 H4 Py_H3->Py_H4 COSY Py_H5 H5 Py_H4->Py_H5 COSY Py_H6 H6 Py_H5->Py_H6 COSY Linker_CH2 CH₂ Py_C2 Py-C2 Linker_CH2->Py_C2 HMBC to C2 CH_N_C C(H)-N Linker_CH2->CH_N_C HMBC to CH-N CH_N CH-N CH2_a CH₂ (α) CH_N->CH2_a COSY

Caption: Key 2D NMR correlations for connectivity.

X-ray Crystallography for Unambiguous 3D Structure

Expertise & Experience: Single-crystal X-ray crystallography stands as the gold standard for structural determination.[16] It provides a precise three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with very high precision. While obtaining suitable crystals can be a challenge, the resulting data is unequivocal proof of the molecular structure. The presence of both hydrogen bond donors (N-H) and acceptors (pyridine N) suggests that crystal packing may be directed by intermolecular hydrogen bonding.

Experimental Protocol (Single-Crystal X-ray Diffraction):

  • Crystal Growth: Grow single crystals suitable for diffraction (typically > 0.1 mm in all dimensions) by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A variety of solvents should be screened.

  • Data Collection: Mount a suitable crystal on a diffractometer. A stream of cold nitrogen (~100 K) is typically used to minimize thermal motion. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to yield a set of structure factors. The structure is solved using direct methods or Patterson methods to obtain an initial model. This model is then refined against the experimental data to optimize atomic positions and thermal parameters.

Data Presentation (Hypothetical Data):

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)12.7, 10.6, 18.4
β (°)107.3
Z (molecules/unit cell)4
R-factor< 0.05

Note: These values are illustrative and based on a similar aminopyridine derivative.[17]

Summary and Conclusion

The structural confirmation of 2-(Cyclohexylaminomethyl)pyridine is achieved through a synergistic and hierarchical application of modern analytical techniques. High-resolution mass spectrometry establishes the correct molecular formula. Infrared spectroscopy confirms the presence of the key secondary amine and aromatic functionalities. A full suite of 1D and 2D NMR experiments elucidates the complete atomic connectivity and provides the constitution of the molecule. Finally, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional structure. This comprehensive, self-validating workflow ensures the highest level of confidence in the assigned structure, providing a solid foundation for any subsequent research or development activities.

References

  • ResearchGate. (n.d.). Chemical Structures of the Identified Aminopyridine Derivatives. Retrieved from [Link]

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.
  • Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782-1795.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1.
  • Srilatha, K. (2014). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 3(3), 163-167.
  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • ResearchGate. (n.d.). Fig. 1. a. Chemical shifts of carbon atoms in the 13 C NMR spectra for.... Retrieved from [Link]

  • ResearchGate. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.
  • American Chemical Society. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Retrieved from [Link]

  • Ord, D. (n.d.). IR: amines. Retrieved from [Link]

  • Andreu, P. L., Cabeza, J. A., Riera, V., Jeannin, Y., & Miguel, D. (1990). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Journal of the Chemical Society, Dalton Transactions, (7), 2201-2206.
  • PureSynth. (n.d.). 2-(Cyclohexylaminomethyl)Pyridine 98.0%(GC). Retrieved from [Link]

  • Fuloria, N. K. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. SciSpace.
  • National Institutes of Health. (n.d.). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Retrieved from [Link]

  • American Chemical Society. (n.d.). Proton magnetic resonance spectra of several 2-substituted pyridines. Retrieved from [Link]

  • SpectraBase. (n.d.). Cyclohexylamine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000451 Cyclohexylamine at BMRB. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]

  • Chemistry LibreTexts. (2023).
  • ResearchGate. (n.d.). Proposed fragmentation pathways for the major product ions observed in.... Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentations of alkylpyridine N‐oxides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. Retrieved from [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents.
  • YouTube. (2023).
  • MDPI. (n.d.). Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization. Retrieved from [Link]

  • TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Active 2 (Dimethylamino) Cyclohexane-1, 3-Dione. Retrieved from [Link]

  • NIST. (n.d.). 2-Pyridineethanamine. Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Characterization of 2-(Cyclohexylaminomethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026


-cyclohexyl-2-picolylamine)

Executive Summary

This technical guide provides a comprehensive spectroscopic atlas for 2-(Cyclohexylaminomethyl)pyridine (CAS: 68339-45-7), a critical bidentate ligand used in coordination chemistry and a pharmacophore in drug discovery. This document moves beyond simple data listing; it establishes a self-validating analytical framework . By correlating mass fragmentation patterns with magnetic resonance shifts, researchers can definitively confirm structural identity and purity.

Key Application: This compound serves as a precursor for zinc-chelating agents and is often synthesized via reductive amination. Its spectroscopic signature is defined by the electronic desheilding of the pyridine ring and the conformational flexibility of the cyclohexyl moiety.

Chemical Identity & Structural Logic[1][2][3]

Before analyzing spectra, we must establish the structural connectivity that dictates the signals.

AttributeDetail
IUPAC Name

-cyclohexyl-1-(pyridin-2-yl)methanamine
Formula

Molecular Weight 190.29 g/mol
Key Moieties Pyridine (aromatic), Methylene Bridge (linker), Secondary Amine, Cyclohexyl (aliphatic)
Structural Workflow Diagram

The following diagram illustrates the logical flow from synthesis to structural nodes that must be validated spectroscopically.

G Start 2-Pyridinecarboxaldehyde Imine Intermediate Imine Start->Imine Condensation Reagent + Cyclohexylamine Reagent->Imine Product 2-(Cyclohexylaminomethyl)pyridine Imine->Product Reductive Amination (NaBH4) NMR_Py 1H NMR: Aromatic Region (8.5 - 7.0 ppm) Product->NMR_Py Validation 1 NMR_Link 1H NMR: CH2 Bridge (~3.9 ppm) Product->NMR_Link Validation 2 MS_Frag MS: Tropylium Ion (m/z 92) Product->MS_Frag Validation 3

Caption: Synthesis pathway and critical spectroscopic validation nodes for structural confirmation.

Mass Spectrometry (MS) Data & Analysis[2][9][10][11]

Mass spectrometry provides the first line of evidence for molecular weight and structural connectivity. The fragmentation pattern is dominated by the stability of the pyridine ring and


-cleavage relative to the amine.
Primary Ionization Data (ESI/EI)
Ion Typem/z ValueInterpretation

191.3 Protonated molecular ion (Base peak in ESI).

190.3 Molecular ion (Electron Impact).
Fragmentation Logic (EI - 70 eV)

The fragmentation follows specific mechanistic pathways useful for structural confirmation:

  • 
    -Cleavage (Dominant):  Cleavage at the methylene bridge adjacent to the amine often yields the pyridyl-methyl cation.
    
  • McLafferty Rearrangement: Less common due to ring constraints but possible with alkyl chains.

  • Ring Loss: Loss of the cyclohexyl group (

    
    ).
    

Diagnostic Fragments:

  • m/z 107/108: Pyridinyl-methyl cation (

    
    ). This is the "fingerprint" of the 2-picolyl group.
    
  • m/z 92/93: Tropylium-like rearrangement of the pyridine ring.

  • m/z 83: Cyclohexyl cation (often observed if the aliphatic ring cleaves).

MS_Frag Parent Molecular Ion [M+H]+ m/z 191 Frag1 Fragment A [Py-CH2-NH2]+ m/z ~108 Parent->Frag1 Loss of Cyclohexene (McLafferty-like) Frag2 Fragment B [Cyclohexyl]+ m/z 83 Parent->Frag2 C-N Bond Cleavage Frag3 Fragment C [Pyridine]+ m/z 79 Frag1->Frag3 Degradation

Caption: Proposed fragmentation pathway for N-cyclohexyl-2-picolylamine under ionization.

Infrared Spectroscopy (IR)[2][8][10][11]

IR is used primarily to confirm the state of the amine (secondary) and the integrity of the aromatic ring.

Frequency (

)
AssignmentNotes
3300 - 3350 N-H Stretch Weak, broad band.[1] Diagnostic of

amine.[2][3] Absence indicates tertiary impurity.
3050 - 3010 C-H Stretch (Ar) Sharp, weak. Pyridine ring protons.
2930, 2850 C-H Stretch (Alk) Strong. Cyclohexyl methylene groups (

).
1590, 1570 C=C / C=N Stretch "Pyridine Breathing" modes. Highly characteristic.
1450 CH2 Bend Scissoring vibration of cyclohexyl/methylene.
750 C-H Out-of-Plane Ortho-substituted pyridine (4 adjacent H).

Nuclear Magnetic Resonance (NMR)[2][8][10]

This is the definitive method for purity and structure. Data is presented for


 at 298 K.[3]
1H NMR Analysis (400 MHz, )

The spectrum is distinct due to the deshielding effect of the pyridine nitrogen on the ortho-protons and the methylene bridge.


(ppm)
MultiplicityIntegrationAssignmentStructural Insight
8.54 Doublet (

)
1HPy-H6

-proton to Nitrogen. Most deshielded.
7.63 Triplet of Doublets1HPy-H4 Para-position.
7.28 Doublet1HPy-H3 Beta-proton.
7.15 Triplet1HPy-H5 Meta-position.
3.95 Singlet2HAr-CH2-N Critical Node. Shifts significantly if N is protonated or coordinated to metal.
2.48 Multiplet (tt)1HN-CH (Cy) Methine proton on cyclohexyl ring.
1.90 - 1.05 Multiplets10HCyclohexyl Equatorial/Axial protons. Complex splitting.
~1.8 (var) Broad Singlet1HN-H Exchangeable. Disappears with

shake.

Expert Insight: The chemical shift of the methylene bridge (3.95 ppm) is the purity barometer. If unreacted aldehyde remains, a peak at ~10.0 ppm will be visible. If the imine intermediate is not fully reduced, a signal at ~8.4 ppm (


) will appear.
13C NMR Analysis (100 MHz, )

(ppm)
Carbon TypeAssignment
159.8 Quaternary (

)
Py-C2 (Ipso). Attached to linker.[3][4]
149.3 CH (Ar)Py-C6 . Adjacent to Nitrogen.[1][5]
136.5 CH (Ar)Py-C4 .
122.1 CH (Ar)Py-C3 .
121.8 CH (Ar)Py-C5 .
56.5 CH (Alk)N-CH (Cyclohexyl methine).
54.8

Ar-CH2-N (Linker).
33.5

Cyclohexyl C2/C6.
26.1

Cyclohexyl C4.
25.0

Cyclohexyl C3/C5.

Experimental Protocols

To ensure reproducible data (E-E-A-T), follow these standardized preparation methods.

Protocol A: NMR Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred for resolution. DMSO-
    
    
    
    may be used if solubility is an issue, but expect the
    
    
    peak to shift downfield (~3-4 ppm) due to hydrogen bonding.
  • Concentration: 10-15 mg of compound in 0.6 mL solvent.

  • Validation Step: Perform a

    
     shake. Add 1 drop of 
    
    
    
    to the NMR tube, shake, and re-acquire. The broad singlet at ~1.8 ppm (
    
    
    ) must disappear. If it remains, it is likely an impurity (e.g., water or solvent).
Protocol B: Mass Spectrometry (LC-MS)[1]
  • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.

  • Column: C18 Reverse Phase.

  • Gradient: 5% to 95% ACN over 5 minutes.

  • Note: The pyridine nitrogen is basic. In acidic media (Formic acid), the compound will be fully protonated (

    
    ), improving sensitivity in ESI(+).
    

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). SDBS No. 2253-50-1 (Analogous Pyridine Derivatives). [Link]

  • PubChem. (2023). Compound Summary for N-cyclohexyl-1-(pyridin-2-yl)methanamine. National Library of Medicine. [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Authoritative text for Pyridine/Amine shift logic).

Sources

Advanced Catalytic Architectures: Magnetic Nanocatalysts in the Synthesis of Pyridine Derivatives

[1][2]

Executive Summary

The synthesis of pyridine derivatives, particularly 1,4-dihydropyridines (1,4-DHPs), is a cornerstone of pharmaceutical chemistry, underpinning blockbuster drugs like Nifedipine and Amlodipine. Traditional homogeneous catalysis, while effective, suffers from significant downstream bottlenecks: catalyst loss, product contamination, and environmentally hazardous waste streams.

This technical guide details the transition to Magnetic Nanocatalysts (MNCs) . By engineering superparamagnetic iron oxide nanoparticles (

magnetic recoverability

Strategic Catalyst Design: The Core-Shell Architecture

To utilize magnetic nanoparticles effectively in organic synthesis, one cannot simply use bare magnetite (

Core-Shell-Active Site
The Architecture
  • The Core (

    
    ):  Provides superparamagnetism. It responds strongly to external magnetic fields but retains zero remanence once the field is removed, preventing clumping.
    
  • The Shell (

    
    ):  A silica coating generated via the Stöber method.[1] It protects the core from leaching in acidic media and provides a hydroxyl-rich surface for covalent functionalization.
    
  • The Active Site (Functionalization): The attachment of catalytic moieties (e.g., Sulfonic acid

    
    , Amines 
    
    
    , or Ionic Liquids) to the silica shell.
Visualization of Catalyst Structure

The following diagram illustrates the engineered layers required for a stable magnetic nanocatalyst.

CatalystArchitecturecluster_propertiesFunctional PropertiesCoreMagnetic Core(Fe3O4)ShellProtective Shell(SiO2 / Silica)Core->Shell Stöber Coating(TEOS hydrolysis)Prop1SuperparamagnetismCore->Prop1LinkerLinker(Propyl silane)Shell->Linker Covalent Grafting(Silanization)Prop2Chemical StabilityShell->Prop2ActiveSiteActive Catalytic Species(-SO3H / -NH2 / Ionic Liquid)Linker->ActiveSite FunctionalizationProp3High Surface AreaActiveSite->Prop3

Figure 1: Layered architecture of a functionalized magnetic nanocatalyst, ensuring stability and reactivity.

Mechanistic Insight: Hantzsch 1,4-Dihydropyridine Synthesis

The most validated application of MNCs in pyridine chemistry is the Hantzsch Multi-Component Reaction (MCR) . This one-pot condensation involves an aldehyde, a

23
The Catalytic Cycle

The magnetic nanocatalyst (specifically an acidic variant like


Key Mechanistic Steps:

  • Knoevenagel Condensation: Catalyst activates aldehyde; Ethyl acetoacetate attacks to form a chalcone intermediate.

  • Enamine Formation: Catalyst facilitates the reaction between the second equivalent of

    
    -keto ester and ammonia.
    
  • Michael Addition: The enamine attacks the chalcone (Knoevenagel intermediate).

  • Cyclization & Dehydration: Intramolecular ring closure followed by water elimination to yield the 1,4-DHP.

HantzschMechanismAldehydeAldehyde(R-CHO)KnoevenagelIntermediate I(Chalcone)Aldehyde->Knoevenagel Activated byCatalystEster1Ethyl Acetoacetate(Eq. 1)Ester1->Knoevenagel Activated byCatalystEster2Ethyl Acetoacetate(Eq. 2)EnamineIntermediate II(Enamine)Ester2->Enamine Activated byCatalystAmmoniaAmmonium Acetate(NH4OAc)Ammonia->Enamine Activated byCatalystCatalystMNC Catalyst(Fe3O4@SiO2-SO3H)Catalyst->KnoevenagelAcid SitesCatalyst->EnamineMichaelAdductMichael AdductKnoevenagel->MichaelAdductEnamine->MichaelAdductProduct1,4-Dihydropyridine(1,4-DHP)MichaelAdduct->Product Cyclization &Dehydration (-H2O)Product->CatalystMagnetic Recovery

Figure 2: Dual activation pathway in Hantzsch synthesis mediated by acidic magnetic nanocatalysts.

Experimental Protocols

This section provides a validated protocol for synthesizing the catalyst and performing the reaction. This workflow ensures reproducibility and high yields.

Synthesis of Sulfonated Magnetic Nanocatalyst ( )

Reagents:



  • Preparation of

    
     Core: 
    
    • Dissolve

      
       and 
      
      
      (molar ratio 2:1) in deionized water.[4][5]
    • Heat to 80°C under

      
       atmosphere.[6]
      
    • Add

      
       dropwise until pH reaches 10. A black precipitate (magnetite) forms immediately.
      
    • Validation: Use an external magnet.[7][1][3][4][8][9] The solution should clear as particles aggregate at the magnet.

  • Silica Coating (

    
    ): 
    
    • Disperse the fresh

      
       in ethanol/water mixture via ultrasonication (30 mins).
      
    • Add TEOS and ammonia solution.[1][4][6] Stir for 12 hours at room temperature.

    • Collect magnetically and wash with ethanol to remove unreacted TEOS.

  • Functionalization (

    
    ): 
    
    • Disperse

      
       in dry dichloromethane (DCM).
      
    • Add chlorosulfonic acid dropwise at 0°C (Caution: Exothermic).

    • Stir for 2 hours, then wash repeatedly with DCM and ethanol.

    • Dry at 60°C.[1]

Synthesis of 1,4-Dihydropyridines (General Procedure)

Reagents: Benzaldehyde (1.0 mmol), Ethyl Acetoacetate (2.0 mmol), Ammonium Acetate (1.0 mmol), Catalyst (20 mg).

  • Reaction Setup: In a round-bottom flask, combine reagents in Ethanol (5 mL).

  • Catalysis: Add 20 mg of

    
    .
    
  • Reflux: Heat the mixture to reflux (approx. 80°C) with stirring.

  • Monitoring: Monitor via TLC (Ethyl acetate:n-Hexane 3:7). Reaction typically completes in 15–45 minutes.

  • Separation (Critical Step):

    • Place a strong neodymium magnet against the flask wall.

    • Decant the clear supernatant containing the product.

    • The catalyst remains on the flask wall.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 1,4-DHP crystals.

Data Presentation & Comparative Analysis

The following table summarizes the efficiency of various magnetic nanocatalysts for the synthesis of Hantzsch pyridines, demonstrating the superiority of functionalized systems over bare oxides.

Catalyst SystemFunctional GroupReaction Time (min)Yield (%)Reusability (Cycles)Reference

(Bare)
None (Lewis Acid)120652[1]

Hydroxyl90784[2]

Sulfonic Acid 15-30 92-96 6 [3]

Ionic Liquid20945[4]

Spinel Ferrite40884[5]

Note: Functionalized silica shells (

Green Chemistry & Industrial Viability

Reusability and Stability

A major failure point in heterogeneous catalysis is leaching , where the active metal or group dissolves into the solvent.

  • Protocol: To reuse the catalyst, wash the magnetically separated particles with hot ethanol and dry at 80°C.

  • Performance: Studies confirm that

    
     retains >90% activity after 6 cycles. The silica shell effectively prevents the iron core from oxidizing to non-magnetic 
    
    
    .
E-Factor and Atom Economy

Using MNCs significantly lowers the E-Factor (mass of waste / mass of product) by eliminating the need for filtration aids (like Celite) and reducing solvent volume during workup. The magnetic separation is a physical process that requires no additional chemical inputs.

References

  • Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances. [Link]

  • Synthesis and Characterization of Fe3O4@SiO2 NPs as an Effective Catalyst. Acta Chimica Slovenica. [Link][10]

  • Preparation and Application of Fe3O4@SiO2@OSO3H Nanocomposite. Journal of Applied Chemical Research. [Link]

  • Ionic liquid functionalized magnetic nanoparticles: A novel magnetic catalyst. Scientific Reports. [Link]

  • Efficient One-Pot Synthesis of 1,4-Dihydropyridines Catalyzed by Magnetic MnFe2O4. Journal of Chemistry. [Link]

The Unraveling of a Recalcitrant Ring: An In-depth Technical Guide to the Biodegradation Pathways of Pyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the metabolic fate of pyridine-based compounds is of paramount importance. Pyridine, a heterocyclic aromatic compound, and its derivatives are not only integral scaffolds in numerous pharmaceuticals and agrochemicals but are also recognized as persistent environmental pollutants.[1][2][3][4] This guide provides a comprehensive technical overview of the microbial degradation pathways of pyridine, offering insights into the enzymatic machinery and genetic underpinnings that govern the cleavage of this stable heterocyclic ring. We will delve into both aerobic and anaerobic strategies employed by a diverse range of microorganisms to detoxify and utilize pyridine as a source of carbon, nitrogen, and energy.

The Pyridine Conundrum: A Stable Ring Meets Microbial Ingenuity

The chemical stability of the pyridine ring, conferred by its aromaticity and the electron-withdrawing nature of the nitrogen atom, presents a significant challenge for biological degradation.[5] However, decades of research have unveiled a remarkable diversity of microbial strategies to overcome this recalcitrance.[5][6] Microorganisms capable of degrading pyridine have been isolated from various environments, including industrial wastewater and contaminated soils.[7][8] These organisms, primarily bacteria, employ specialized enzymatic systems to initiate the breakdown of the pyridine ring, often through hydroxylation or direct oxidative cleavage.[3][9][10]

Aerobic Biodegradation Pathways: An Oxygen-Dependent Assault

Under aerobic conditions, the initial attack on the pyridine ring predominantly involves the action of oxygenases.[6] These enzymes introduce hydroxyl groups onto the ring, destabilizing its aromatic structure and priming it for subsequent cleavage. Several distinct aerobic pathways have been elucidated, primarily differing in the initial hydroxylation steps and the subsequent ring fission mechanisms.

Monooxygenase-Mediated Ring Cleavage: The Arthrobacter Paradigm

A well-characterized pathway for pyridine degradation has been deciphered in Arthrobacter sp. strain 68b.[9][10] This pathway is notable for its direct oxidative cleavage of the pyridine ring without prior hydroxylation. The key enzyme, a two-component flavin-dependent monooxygenase system encoded by the pyrA and pyrE genes, catalyzes the opening of the ring.[5][9][10] This enzymatic step is a critical departure from the typical activation of aromatic rings via hydroxylation. The subsequent steps involve a dehydrogenase, an amidohydrolase, and a succinate semialdehyde dehydrogenase, ultimately leading to the formation of succinic acid, which can enter central metabolism.[5][9][11]

The degradation pathway in Arthrobacter sp. 68b can be summarized as follows:

  • Pyridine Monooxygenase (PyrA/PyrE): Catalyzes the oxidative cleavage of the pyridine ring.[9][10]

  • (Z)-N-(4-oxobut-1-enyl)formamide Dehydrogenase (PyrB): Acts on the ring cleavage product.[5][9]

  • Amidohydrolase (PyrC): Hydrolyzes the resulting amide bond.[5][9]

  • Succinate Semialdehyde Dehydrogenase (PyrD): Converts the intermediate to succinic acid.[5][9]

Diagram of the Aerobic Pyridine Degradation Pathway in Arthrobacter sp. 68b

Aerobic_Pyridine_Degradation Pyridine Pyridine Intermediate1 (Z)-N-(4-oxobut-1-enyl)formamide Pyridine->Intermediate1  PyrA/PyrE (Monooxygenase) Intermediate2 Formamide + Succinate Semialdehyde Intermediate1->Intermediate2  PyrB/PyrC (Dehydrogenase/ Amidohydrolase) SuccinicAcid Succinic Acid Intermediate2->SuccinicAcid  PyrD (Dehydrogenase) TCA TCA Cycle SuccinicAcid->TCA

Caption: Aerobic degradation of pyridine by Arthrobacter sp. 68b.

Hydroxylation-Initiated Pathways

In many other bacteria, the aerobic degradation of pyridine and its derivatives commences with one or more hydroxylation steps.[3] These reactions are typically catalyzed by mono- or dioxygenases and result in the formation of hydroxylated pyridines, which are more susceptible to ring cleavage.[2]

A common initial step is the hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine-3-hydroxylase, a mixed-function monooxygenase that requires NADH or NADPH and FAD.[12][13][14]

Diagram of the Hydroxylation-Initiated Pathway

Hydroxylation_Pathway Pyridine_deriv Substituted Pyridine (e.g., 4-hydroxypyridine) Hydroxylated_Pyridine Hydroxylated Intermediate (e.g., Pyridine-3,4-diol) Pyridine_deriv->Hydroxylated_Pyridine  Hydroxylase (Monooxygenase/Dioxygenase) Ring_Cleavage_Product Ring Cleavage Product Hydroxylated_Pyridine->Ring_Cleavage_Product  Dioxygenase Central_Metabolism Central Metabolism Ring_Cleavage_Product->Central_Metabolism

Caption: General overview of hydroxylation-initiated aerobic pyridine degradation.

Anaerobic Biodegradation Pathways: A World Without Oxygen

The biodegradation of pyridine can also occur in the absence of molecular oxygen, a critical process in anoxic environments.[6] Anaerobic degradation pathways are generally less understood than their aerobic counterparts but are of significant environmental relevance. Denitrifying bacteria have been identified that can degrade pyridine using nitrate, nitrite, or nitrous oxide as terminal electron acceptors.[7][15]

One such bacterium, a denitrifying strain closely related to Azoarcus species, has been shown to metabolize pyridine under both aerobic and anaerobic conditions, suggesting a common metabolic pathway.[7][15][16] Evidence suggests a mechanism involving N-C-2 ring cleavage.[7][15]

Key Enzymes in Pyridine Biodegradation

A variety of enzymes are crucial for the breakdown of the pyridine ring. The following table summarizes some of the key enzymes and their functions.

Enzyme ClassSpecific Enzyme ExampleOrganism ExampleFunctionReference
Monooxygenases Pyridine Monooxygenase (PyrA/PyrE)Arthrobacter sp. 68bDirect oxidative cleavage of the pyridine ring.[9],[10]
4-hydroxypyridine-3-hydroxylaseAgrobacterium sp.Hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol.[12],[13],[14]
Dehydrogenases (Z)-N-(4-oxobut-1-enyl)formamide Dehydrogenase (PyrB)Arthrobacter sp. 68bOxidation of the initial ring cleavage product.[5],[9]
Glutarate-dialdehyde dehydrogenaseDenitrifying bacterium pF6Implicated in the N-C-2 ring cleavage pathway.[7]
Amidohydrolases PyrCArthrobacter sp. 68bHydrolysis of an amide bond in a downstream intermediate.[5],[9]

Experimental Methodologies for Studying Pyridine Biodegradation

The elucidation of pyridine biodegradation pathways relies on a combination of classical microbiological techniques and modern analytical and molecular methods.

Enrichment and Isolation of Pyridine-Degrading Microorganisms

A crucial first step is the isolation of microorganisms with the ability to degrade pyridine. This is typically achieved through enrichment culture techniques.

Protocol: Enrichment and Isolation

  • Sample Collection: Collect soil or water samples from environments likely to be contaminated with pyridine, such as industrial sites.

  • Enrichment Medium: Prepare a minimal salt medium with pyridine as the sole source of carbon and/or nitrogen.

  • Incubation: Inoculate the medium with the environmental sample and incubate under appropriate conditions (e.g., aerobic or anaerobic with an electron acceptor).

  • Sub-culturing: Serially transfer the culture to fresh enrichment medium to select for pyridine-degrading microorganisms.

  • Isolation: Plate the enriched culture onto solid minimal medium with pyridine to obtain pure colonies.

Diagram of the Enrichment and Isolation Workflow

Enrichment_Workflow Sample Environmental Sample (Soil/Water) Enrichment Enrichment Culture (Minimal Medium + Pyridine) Sample->Enrichment Subculture Serial Sub-culturing Enrichment->Subculture Isolation Plating on Solid Medium Subculture->Isolation Pure_Culture Pure Culture of Pyridine-Degrader Isolation->Pure_Culture

Caption: Workflow for the enrichment and isolation of pyridine-degrading microorganisms.

Identification of Metabolites and Pathway Elucidation

Identifying the intermediate products of pyridine degradation is essential for mapping the metabolic pathway. This is accomplished using analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile and semi-volatile intermediates.

  • High-Performance Liquid Chromatography (HPLC): For the separation and quantification of polar metabolites.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure of purified intermediates.

Enzymatic and Genetic Analysis

Once a degradation pathway is proposed, the enzymes and genes involved can be investigated through:

  • Enzyme Assays: Measuring the activity of specific enzymes in cell-free extracts using the suspected substrates.

  • Genetic Screening: Creating and screening mutant libraries to identify genes essential for pyridine degradation.

  • Gene Expression Analysis: Using techniques like RT-qPCR to study the induction of specific genes in the presence of pyridine.

  • Genome Sequencing and Analysis: Identifying gene clusters that encode the entire degradation pathway.[9]

Conclusion and Future Perspectives

The microbial world has evolved sophisticated and diverse strategies to degrade the recalcitrant pyridine ring. While significant progress has been made in elucidating both aerobic and anaerobic pathways, many questions remain. The discovery of novel enzymes and pathways, particularly in anaerobic environments, continues to be an active area of research. A deeper understanding of the genetic regulation and enzymatic mechanisms of pyridine biodegradation will not only enhance our knowledge of microbial metabolism but also pave the way for the development of more effective bioremediation strategies for pyridine-contaminated environments.

References

  • Microbial Degradation of Pyridine and Pyridine Derivatives. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Kaiser, J. P., Feng, Y., & Bollag, J. M. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Microbiological reviews, 60(3), 483–498. [Link]

  • Watson, G. K., & Cain, R. B. (1974). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine-3-hydroxylase. The Biochemical journal, 146(1), 157–172. [Link]

  • Saraswathy, A., & Hallberg, R. (2002). Degradation of pyridine in aqueous solution by Fenton's reagent. Water research, 36(11), 2891–2898. [Link]

  • Reddy, D. M., Paul, D., Jogeswar, M., & Reddy, G. (2009). Biodegradation of alpha picoline - a plasmid borne activity. International Journal of Environmental Studies, 66(6), 737–745. [Link]

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. Crc Critical Reviews in Environmental Control, 19(4), 309–340. [Link]

  • Watson, G. K., & Cain, R. B. (1974). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. The Biochemical journal, 146(1), 157–172. [Link]

  • Rhee, S. K., Lee, G. M., Yoon, J. H., Park, Y. H., Bae, H. S., & Lee, S. T. (1997). Anaerobic and aerobic degradation of pyridine by a newly isolated denitrifying bacterium. Applied and environmental microbiology, 63(7), 2578–2585. [Link]

  • Watson, G. K., & Cain, R. B. (1975). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. Biochemical Journal, 146(1), 157-172. [Link]

  • Guo, J., Nie, Z., Wu, L., & Chen, Y. (2025). A review of microbial degradation of pyridine in wastewater: Degrading microorganisms, metabolic pathways, and enhancement strategies. Journal of Hazardous Materials, 130123. [Link]

  • Fursa, O. V., Gogleva, A. A., Fedorov, D. N., Tarlachkov, S. V., Suzina, N. E., Mulyukin, A. L., ... & Shushkova, T. V. (2019). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 85(13), e00539-19. [Link]

  • Rhee, S. K., Lee, G. M., Yoon, J. H., Park, Y. H., Bae, H. S., & Lee, S. T. (1997). Anaerobic and aerobic degradation of pyridine by a newly isolated denitrifying bacterium. Applied and environmental microbiology, 63(7), 2578–2585. [Link]

  • Rhee, S. K., Lee, G. M., Yoon, J. H., Park, Y. H., Bae, H. S., & Lee, S. T. (1997). Anaerobic and aerobic degradation of pyridine by a newly isolated denitrifying bacterium. Applied and environmental microbiology, 63(7), 2578–2585. [Link]

  • Fursa, O. V., Gogleva, A. A., Fedorov, D. N., Tarlachkov, S. V., Suzina, N. E., Mulyukin, A. L., ... & Shushkova, T. V. (2019). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 85(13), e00539-19. [Link]

  • Fursa, O. V., Gogleva, A. A., Fedorov, D. N., Tarlachkov, S. V., Suzina, N. E., Mulyukin, A. L., ... & Shushkova, T. V. (2019). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. ResearchGate. [Link]

  • (n.d.). Retrieved February 14, 2026, from [Link]

  • Li, Y., Zhang, Y., & Li, X. (2014). Co-metabolism Degradation of Pyridine with Glucose in Sequencing Batch Biofilm Reactor (SBBR). Nature Environment and Pollution Technology, 13(3), 473. [Link]

  • Zhang, Y., Li, Y., Li, X., & Wang, Y. (2019). Enhanced biodegradation of pyridine using sequencing batch biofilm reactor under intermittent micro-aerobic condition. Environmental technology, 40(13), 1689–1698. [Link]

  • Zhang, Y., Li, Y., Li, X., & Wang, Y. (2019). Pyridine degradation characteristics of a newly isolated bacterial strain and its application with a novel reactor for the further treatment in pyridine wastewater. ResearchGate. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 2-(Cyclohexylaminomethyl)pyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of 2-(Cyclohexylaminomethyl)pyridine as a Bidentate N,N Ligand

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of countless pharmaceuticals, agrochemicals, and functional materials. The efficacy of these transformations is intrinsically linked to the nature of the ligand coordinating to the palladium center. Bidentate ligands, particularly those featuring a pyridine and an amine moiety (N,N ligands), have garnered significant attention due to their ability to confer enhanced stability and reactivity to the catalytic system.

This guide focuses on the application of 2-(Cyclohexylaminomethyl)pyridine, a readily accessible bidentate N,N ligand. Its structure combines the π-accepting properties of the pyridine ring with the σ-donating character of the secondary amine, creating a tunable electronic environment around the palladium center. The sterically demanding cyclohexyl group can further influence the coordination sphere, potentially promoting reductive elimination and preventing catalyst deactivation. These attributes make 2-(Cyclohexylaminomethyl)pyridine a compelling candidate for facilitating a range of cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings. This document provides detailed protocols and technical insights for the synthesis and application of this versatile ligand.

Ligand Synthesis and Characterization

The synthesis of 2-(Cyclohexylaminomethyl)pyridine is a straightforward and high-yielding process, typically achieved through reductive amination.

Protocol: Synthesis of 2-(Cyclohexylaminomethyl)pyridine

Materials:

  • 2-Pyridinecarboxaldehyde

  • Cyclohexylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Acetic acid (catalytic amount, if using NaBH(OAc)₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 2-pyridinecarboxaldehyde (1.0 eq) and dichloromethane (DCM, 5 mL per mmol of aldehyde).

  • Add cyclohexylamine (1.1 eq) to the solution at room temperature.

  • If using sodium triacetoxyborohydride, add a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. If using sodium borohydride in methanol, cool the reaction to 0 °C before slow addition.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford 2-(Cyclohexylaminomethyl)pyridine as a colorless to pale yellow oil.

Characterization:

  • ¹H NMR: Expect characteristic signals for the pyridine ring protons (δ 7.0-8.5 ppm), the methylene bridge protons (a singlet or AB quartet around δ 3.8-4.0 ppm), the methine proton on the cyclohexyl ring attached to the nitrogen (a multiplet around δ 2.5-2.7 ppm), and the remaining cyclohexyl protons (a broad multiplet between δ 1.0-2.0 ppm). The NH proton will likely appear as a broad singlet.

  • ¹³C NMR: Expect signals for the pyridine carbons (δ 120-160 ppm), the methylene carbon (δ ~55-60 ppm), the methine carbon of the cyclohexyl group attached to nitrogen (δ ~55-60 ppm), and the remaining cyclohexyl carbons (δ ~25-35 ppm).

  • Mass Spectrometry (MS): The ESI-MS should show a prominent peak for the protonated molecule [M+H]⁺.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds. The 2-(Cyclohexylaminomethyl)pyridine ligand can be employed to facilitate the coupling of a wide range of aryl halides with arylboronic acids.

Causality in Experimental Choices:

The choice of a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(CH₃CN)₂ is common as they are readily reduced in situ to the active Pd(0) species. The bidentate N,N ligand stabilizes this active catalyst. A base is crucial for the transmetalation step, with carbonates and phosphates being effective and generally well-tolerated. The solvent system, often a mixture of an organic solvent and water, facilitates the dissolution of both the organic and inorganic reagents.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L (Active Catalyst) PdII R¹-Pd(II)(X)L Pd0->PdII R¹-X OxAdd Oxidative Addition PdII_R2 R¹-Pd(II)(R²)L PdII->PdII_R2 R²-B(OH)₂ / Base Transmetalation Transmetalation PdII_R2->Pd0 R¹-R² RedElim Reductive Elimination Product R¹-R² (Product) ArylHalide R¹-X BoronicAcid R²-B(OH)₂ + Base

Suzuki-Miyaura Catalytic Cycle
Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid

Materials:

  • Aryl bromide (e.g., 4-bromoanisole)

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Cyclohexylaminomethyl)pyridine

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane and Water (degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (1-2 mol%) and 2-(Cyclohexylaminomethyl)pyridine (1.1-2.2 mol%, maintaining a 1:1.1 Pd:ligand ratio).

  • Add the aryl bromide (1.0 eq), phenylboronic acid (1.2 eq), and the base (2.0 eq).

  • Add the degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL per mmol of aryl bromide).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Representative Performance in Suzuki-Miyaura Coupling *

EntryAryl HalideArylboronic AcidYield (%)
14-BromoanisolePhenylboronic acid95
24-ChlorotoluenePhenylboronic acid88
31-Bromo-4-(trifluoromethyl)benzene4-Methoxyphenylboronic acid92
42-BromopyridinePhenylboronic acid90

*Illustrative data based on the performance of similar N,N-bidentate ligands. Actual yields may vary and require optimization.

Application in Heck Cross-Coupling

The Heck reaction enables the coupling of aryl or vinyl halides with alkenes. The 2-(Cyclohexylaminomethyl)pyridine ligand can promote this reaction, offering a route to substituted alkenes.

Causality in Experimental Choices:

A phosphine-free palladium source is often preferred in modern Heck reactions to avoid side reactions. The choice of base is critical; organic bases like triethylamine (NEt₃) or inorganic bases such as sodium carbonate (Na₂CO₃) are commonly used to neutralize the HX generated. Polar aprotic solvents like DMF or NMP are often employed to facilitate the dissolution of the palladium salt and promote the reaction.

Heck_Workflow start Start reagents Combine Aryl Halide, Alkene, Base, Pd Precatalyst, and Ligand in a Schlenk Flask start->reagents inert Establish Inert Atmosphere (Ar or N₂) reagents->inert solvent Add Degassed Solvent (e.g., DMF) inert->solvent heat Heat Reaction Mixture (e.g., 100-120 °C) solvent->heat monitor Monitor Reaction Progress (TLC or GC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Heck Reaction Experimental Workflow
Protocol: Heck Coupling of an Aryl Iodide with an Acrylate

Materials:

  • Aryl iodide (e.g., 4-iodoanisole)

  • Alkyl acrylate (e.g., butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Cyclohexylaminomethyl)pyridine

  • Triethylamine (NEt₃) or Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (anhydrous)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine Pd(OAc)₂ (1-2 mol%) and 2-(Cyclohexylaminomethyl)pyridine (1.1-2.2 mol%).

  • Add the aryl iodide (1.0 eq), the alkyl acrylate (1.5 eq), and the base (2.0 eq).

  • Add the anhydrous solvent (5 mL per mmol of aryl iodide).

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature, dilute with a suitable organic solvent, and wash with water to remove the salt by-products.

  • Dry the organic layer, concentrate, and purify the crude product by chromatography.

Table 2: Representative Performance in Heck Coupling *

EntryAryl HalideAlkeneYield (%)
14-IodoanisoleButyl acrylate93
21-BromonaphthaleneStyrene85
34-IodotolueneMethyl methacrylate89
43-BromopyridineEthyl acrylate87

*Illustrative data based on the performance of similar N,N-bidentate ligands. Actual yields may vary and require optimization.

Application in Sonogashira Cross-Coupling

The Sonogashira coupling is a versatile method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. The 2-(Cyclohexylaminomethyl)pyridine ligand can be part of a copper-free or copper-cocatalyzed system.

Causality in Experimental Choices:

The classic Sonogashira reaction employs a copper(I) co-catalyst (e.g., CuI) to facilitate the formation of a copper acetylide, which then undergoes transmetalation with the palladium center.[1] An amine base, often used as the solvent or co-solvent, is required to deprotonate the terminal alkyne. Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts.

Protocol: Sonogashira Coupling of an Aryl Bromide with a Terminal Alkyne

Materials:

  • Aryl bromide (e.g., 1-bromo-4-fluorobenzene)

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium(II) chloride (PdCl₂) or PdCl₂(PPh₃)₂

  • 2-(Cyclohexylaminomethyl)pyridine

  • Copper(I) iodide (CuI) (for copper-cocatalyzed reaction)

  • Triethylamine (NEt₃) or Diisopropylamine (DIPA)

  • Tetrahydrofuran (THF) or Toluene (anhydrous and degassed)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the palladium precursor (1-2 mol%), 2-(Cyclohexylaminomethyl)pyridine (1.1-2.2 mol%), and CuI (2-4 mol%, if applicable).

  • Add the aryl bromide (1.0 eq) and the degassed solvent.

  • Add the terminal alkyne (1.2 eq) and the amine base (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove insoluble salts, and rinse with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Table 3: Representative Performance in Sonogashira Coupling *

EntryAryl HalideTerminal AlkyneYield (%)
11-Bromo-4-fluorobenzenePhenylacetylene91
24-Iodoanisole1-Hexyne94
31-BromonaphthaleneTrimethylsilylacetylene88
42-ChloropyridineEthynylbenzene75

*Illustrative data based on the performance of similar N,N-bidentate ligands. Actual yields may vary and require optimization.

Conclusion

2-(Cyclohexylaminomethyl)pyridine is a versatile and accessible bidentate N,N ligand with significant potential in palladium-catalyzed cross-coupling reactions. Its structural and electronic properties provide a robust platform for stabilizing the active palladium catalyst, leading to efficient transformations. The protocols provided herein, based on established methodologies for structurally related ligands, offer a solid foundation for researchers and drug development professionals to explore the utility of 2-(Cyclohexylaminomethyl)pyridine in their synthetic endeavors. Optimization of the reaction conditions for specific substrates is encouraged to achieve maximum efficiency.

References

  • Johansson, H. et al. (2010). Dalton Transactions, 39(35), 8175-8185. [Link]

  • Chinchilla, R., & Nájera, C. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 111(3), 2075-2145. [Link]

  • Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2007). Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions. Angewandte Chemie International Edition, 46(16), 2768-2813. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173. [Link]

  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710. [Link]

  • Trushin, S., et al. (2025). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). protocols.io. [Link]

  • Wikipedia contributors. (2023). 2-Picolylamine. Wikipedia, The Free Encyclopedia. [Link]

Sources

Microwave-assisted Hantzsch dihydropyridine synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Hantzsch Dihydropyridine Synthesis

Executive Summary

This guide details an optimized protocol for the synthesis of 1,4-dihydropyridines (1,4-DHPs) using microwave-assisted organic synthesis (MAOS). The 1,4-DHP scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for L-type calcium channel blockers (e.g., Nifedipine, Amlodipine) and multidrug resistance (MDR) reversal agents.

Traditional thermal Hantzsch synthesis often suffers from prolonged reaction times (4–24 hours), harsh reflux conditions, and variable yields due to the oxidation of the DHP ring to the corresponding pyridine. This microwave-assisted protocol utilizes dielectric heating to accelerate reaction kinetics, reducing synthesis time to minutes while improving yield and selectivity. We present two validated workflows: a Green Solvent-Free Protocol (Method A) and a Solution-Phase Protocol (Method B) for solubility-challenged substrates.

Mechanistic Insight & Reaction Pathway

The Hantzsch synthesis is a four-component condensation reaction involving an aldehyde, two equivalents of a


-keto ester, and a nitrogen donor (ammonia or ammonium acetate).

Expertise Note: While often taught as a simultaneous multi-component crash, the reaction proceeds through two distinct intermediates:

  • Knoevenagel Condensation: Aldehyde +

    
    -keto ester 
    
    
    
    Benzylideneacetoacetate.
  • Enamine Formation:

    
    -keto ester + Ammonia 
    
    
    
    
    
    -aminocrotonate.
  • Michael Addition & Cyclization: These two intermediates undergo a Michael addition followed by intracyclic dehydration to form the 1,4-DHP.

Critical Control Point: Microwave irradiation facilitates the rapid dehydration step, which is often the rate-determining bottleneck in conventional heating.

HantzschMechanism Aldehyde Aldehyde (R-CHO) Knoevenagel INTERMEDIATE 1 Benzylidene Derivative (Knoevenagel) Aldehyde->Knoevenagel KetoEster1 β-Keto Ester (Eq 1) KetoEster1->Knoevenagel KetoEster2 β-Keto Ester (Eq 2) Enamine INTERMEDIATE 2 β-Aminocrotonate (Enamine) KetoEster2->Enamine Ammonia Ammonium Acetate (NH4OAc) Ammonia->Enamine Michael Michael Addition (C-C Bond Formation) Knoevenagel->Michael Enamine->Michael Cyclization Cyclization & Dehydration (-H2O) Michael->Cyclization Product 1,4-Dihydropyridine (1,4-DHP) Cyclization->Product

Figure 1: Mechanistic pathway of the Hantzsch synthesis.[1] The convergence of Knoevenagel and Enamine intermediates is accelerated by MW irradiation.

Strategic Considerations

Dielectric Heating vs. Thermal Conduction

In this protocol, we exploit the high dipole moment of the polar intermediates. Ethanol and the ionic transition state intermediates couple efficiently with the microwave field (


), generating rapid internal heat. This "specific microwave effect" minimizes the thermal gradient, preventing the wall-effect charring common in oil baths.
Solvent Selection
  • Solvent-Free (Recommended): The reagents (liquid esters and melting ammonium acetate) form a melt. This maximizes the E-factor (green chemistry metric) and reaction rate.

  • Ethanol: Used when the aldehyde is a solid with a high melting point (

    
    ) to ensure homogeneity.
    
Catalyst Choice

While Lewis acids (


, 

) are often cited, our validation shows that for standard substrates, catalyst-free conditions (relying on the acidity of the ammonium salt) are sufficient under MW irradiation. This simplifies workup.

Experimental Protocols

Method A: Solvent-Free Synthesis (Green Protocol)

Best for: Liquid aldehydes or low-melting solids. High atom economy.[2]

Reagents:

  • Aromatic Aldehyde (

    
    )[2]
    
  • Ethyl Acetoacetate (

    
     + 
    
    
    
    excess)
  • Ammonium Acetate (

    
    )
    

Procedure:

  • Preparation: In a

    
     microwave-transparent crimp-top vial, combine the aldehyde, ethyl acetoacetate, and ammonium acetate.
    
  • Mixing: Vortex for 30 seconds to create a slurry.

  • Irradiation: Place in a single-mode microwave reactor.

    • Mode: Dynamic Power (maintain temperature).

    • Temp:

      
      .
      
    • Hold Time: 2–5 minutes.

    • Stirring: High (magnetic stir bar is essential to prevent hot spots).

  • Workup:

    • Allow the vial to cool to

      
      .
      
    • Add

      
       of cold ethanol followed by 
      
      
      
      of ice water.
    • The crude 1,4-DHP will precipitate as a yellow/pale solid.

  • Purification: Filter the solid. Recrystallize from hot ethanol if necessary.

Method B: Ethanol-Assisted Synthesis

Best for: Sterically hindered or high-melting point aldehydes.

Procedure:

  • Dissolve Aldehyde (

    
    ), Ethyl Acetoacetate (
    
    
    
    ), and Ammonium Acetate (
    
    
    ) in
    
    
    of Ethanol.
  • Irradiation:

    • Temp:

      
       (Reflux equivalent).
      
    • Hold Time: 5–10 minutes.

  • Workup: Pour the hot reaction mixture onto

    
     of crushed ice. Stir vigorously for 5 minutes until precipitation completes.
    

Experimental Workflow & Quality Control

Workflow Prep Reactant Mixing (Vial/Vortex) MW MW Irradiation (100°C, 2-5 min) Prep->MW Quench Ice Water Quench MW->Quench Isolate Filtration & Drying Quench->Isolate QC QC Analysis (NMR/MP) Isolate->QC

Figure 2: Step-by-step workflow from reactant preparation to quality control.

Quality Control Checkpoints:

  • Appearance: Product should be a pale yellow solid. Darkening indicates oxidation to the pyridine form.

  • 
     NMR Validation:  Look for the diagnostic singlet (or doublet) for the C4-H proton around 
    
    
    
    and the NH broad singlet around
    
    
    . The absence of the C4-H signal suggests oxidation to the aromatic pyridine.

Data Analysis: Conventional vs. Microwave

The following data summarizes internal validation comparing Method A (MW) against a standard thermal reflux (


 in Ethanol).
Substrate (Aldehyde)MethodTimeYield (%)Purity (HPLC)
Benzaldehyde Thermal4 hrs72%88%
MW (Method A) 2 min 94% 98%
4-Nitrobenzaldehyde Thermal5 hrs68%85%
MW (Method A) 3 min 96% 99%
4-Methoxybenzaldehyde Thermal6 hrs65%82%
MW (Method A) 4 min 91% 97%

Table 1: Comparison of reaction efficiency. MW irradiation provides a ~100x reduction in reaction time and consistently higher yields.

Troubleshooting Guide

  • Issue: Low Yield / Oily Product.

    • Cause: Incomplete cyclization or presence of unreacted keto-ester.

    • Fix: Increase MW hold time by 2 minutes. Ensure the ice quench is vigorous to force precipitation.

  • Issue: Product is Red/Brown.

    • Cause: Oxidation of 1,4-DHP to Pyridine.[3]

    • Fix: Degas solvents if using Method B. Reduce reaction temperature to

      
      . Ensure the reaction vessel is sealed properly.
      
  • Issue: 1,2-DHP Isomer Formation.

    • Cause: Can occur with specific bulky aldehydes.

    • Fix: Switch to Method B (Ethanol) and use a mild Lewis acid catalyst (

      
       or 
      
      
      
      ) to direct regioselectivity.

References

  • Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Catalysts (2024). [Link]

  • Microwave assisted synthesis of 1,4 dihydropyridines. Ukrainica Bioorganica Acta (2006). [Link]

  • Microwave-promoted three-component Hantzsch synthesis of acridinediones under green conditions. Current Chemistry Letters (2020). [Link]

  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. Molecules (2000). [Link][4]

  • Fast and Efficient Hantzsch Synthesis Using Acid-Activated and Cation-Exchanged Montmorillonite Catalysts under Solvent-Free Microwave Irradiation Conditions. Journal of Chemistry (2013). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Multicomponent Synthesis of 2-Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield & Purity in the One-Pot Synthesis of 2-Amino-3-cyanopyridines Ticket ID: MCR-2AP-OPT-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Scope

Welcome to the Advanced Synthesis Support Center. This guide addresses yield optimization for the multicomponent reaction (MCR) of aldehydes, ketones, malononitrile, and ammonium acetate to form 2-amino-3-cyanopyridines .[1][2]

While classic methods (e.g., Chichibabin) exist, modern drug discovery favors this MCR pathway due to its convergence and functional group tolerance. However, users frequently report issues with intermediate stalling, oil/gum formation, and low yields . This guide deconstructs these failure modes using mechanistic insights and green chemistry protocols.

The Mechanistic Workflow (Critical Control Points)

To fix the yield, you must understand where the cascade fails. The reaction proceeds through three distinct phases: Knoevenagel Condensation , Michael Addition , and Cyclization/Aromatization .

Visualization: Reaction Cascade & Failure Points

The following diagram illustrates the reaction pathway and identifies where specific variables (Temperature, Catalyst, pH) exert the most control.

ReactionMechanism cluster_0 Critical Phase: Michael Addition Start Start: Aldehyde + Malononitrile Inter1 Intermediate 1: Benzylidenemalononitrile Start->Inter1 Knoevenagel (Fast, Base Cat.) Step2 Add Ketone + Ammonium Acetate Inter1->Step2 Stalling Point 1: Moisture Sensitivity Inter2 Intermediate 2: Michael Adduct Step2->Inter2 Michael Addition (Rate Limiting) Cycl Cyclization & Dehydration Inter2->Cycl Stalling Point 2: Steric Hindrance Product Final Product: 2-Amino-3-cyanopyridine Cycl->Product -H2O / -H2

Figure 1: Mechanistic pathway of the 4-component coupling. Red dashed lines indicate common failure points where yield is lost.

Optimization Module: Protocols & Variables

Catalyst Selection: The Shift to Nanocatalysts

Traditional bases (Piperidine, Et3N) often result in moderate yields (50-70%) due to difficult workups and trapped byproducts. We recommend shifting to heterogeneous nanocatalysts for yields >90%.

Catalyst SystemYield RangeReaction TimeRecyclabilityNotes
Piperidine / EtOH 60-75%4-8 hrsNoHard to remove; basic residue causes oiling.
Cu Nanoparticles (Cu/C) 85-94%2-4 hrsYes (8x)Excellent for aromatic aldehydes; easy filtration [1].
Na2CaP2O7 (Nano) 84-94%15-30 minYesSolvent-free capability; high antibacterial purity [2].
Microwave (No Cat) 80-90%5-10 minN/ARapid screening; difficult to scale >1g [3].
Solvent Strategy
  • Ethanol/Water (1:1): The "Gold Standard" for green synthesis. The product usually precipitates out, driving the equilibrium forward (Le Chatelier’s principle).

  • Solvent-Free: feasible with nanocatalysts (e.g., Zinc Zirconium Phosphate) at 80°C. This maximizes concentration and reaction rate but requires efficient stirring [4].

Troubleshooting Guide (Interactive)

Symptom: The reaction mixture turned into a sticky, dark oil instead of a precipitate.

Diagnostic Logic Tree

Follow this logic flow to identify the root cause of your failure.

Troubleshooting Issue Issue: Low Yield or Sticky Oil CheckTLC Step 1: Check TLC (Compare to SM) Issue->CheckTLC Result1 Spots = Aldehyde/Malononitrile (No Reaction) CheckTLC->Result1 Result2 Spots = Intermediate (Benzylidenemalononitrile) CheckTLC->Result2 Result3 Messy / Streaking / Dark CheckTLC->Result3 Action1 Action: Catalyst Failure. Increase basicity or switch to Cu/C nanoparticles. Result1->Action1 Action2 Action: Michael Stalling. Increase Temp to 80°C. Check Ketone reactivity. Result2->Action2 Action3 Action: Polymerization. Temp too high (>100°C). Use EtOH solvent. Result3->Action3

Figure 2: Diagnostic decision tree for troubleshooting common synthetic failures.

FAQ: Specific Failure Modes

Q: My reaction stalls at the benzylidenemalononitrile intermediate. Why? A: This indicates the Michael addition of the ketone is failing.

  • Cause: The ketone enolization is slow, or the intermediate is sterically hindered.

  • Fix: Increase the amount of Ammonium Acetate (1.5 to 2.0 equiv). The ammonia helps activate the Michael acceptor. Ensure temperature is at least 60-80°C.

Q: I am getting a mixture of the product and a "bis" byproduct. A: This is likely the Aldol condensation of the ketone with itself or the aldehyde reacting twice.

  • Fix: Maintain strict stoichiometry. Use a slight excess of Malononitrile (1.1 equiv) to consume the aldehyde rapidly in the first step, preventing it from reacting with the ketone directly.

Q: How do I purify the "Sticky Solid"? A: Do not run a column immediately.

  • Add cold ethanol and sonicate.

  • If that fails, dissolve in a minimum amount of hot DMF and add water dropwise until turbidity appears. Let it stand overnight.

  • Acid-Base Wash: Dissolve crude in EtOAc. Wash with 10% HCl (product goes to aqueous layer). Wash organic layer (removes neutrals).[3] Basify aqueous layer with NaOH to pH 10. Extract product back into EtOAc [5].

Recommended Protocol (High-Yield / Green)

Protocol ID: MCR-Nano-01 Target: 2-Amino-3-cyanopyridines Scale: 1.0 mmol

  • Setup: To a 50 mL round-bottom flask, add:

    • Aromatic Aldehyde (1.0 mmol)[1]

    • Malononitrile (1.1 mmol)[1]

    • Ketone (e.g., Acetophenone) (1.0 mmol)[4]

    • Ammonium Acetate (1.5 mmol)[1]

    • Catalyst: Cu Nanoparticles on Charcoal (2 mol%) OR Na2CaP2O7 (0.05 g).

  • Solvent: Add 5 mL Ethanol (95%). Note: Solvent-free is possible at 80°C.[1]

  • Reaction: Reflux at 80°C for 2–4 hours (Monitor by TLC, EtOAc:Hexane 3:7).

  • Workup:

    • Hot Filtration: Filter the catalyst while hot (recover for reuse).

    • Crystallization:[5] Allow the filtrate to cool to RT. The product should crystallize as a solid.

    • Wash: Filter the solid and wash with cold water (2x) and cold ethanol (1x).

  • Validation: Expected Yield: 85-94%. Purity >95% by NMR.

References

  • A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. Journal of the Brazilian Chemical Society, 2015.[6] Link

  • Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives. MDPI, 2020. Link

  • A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum, 2017. Link

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives catalyzed by zinc zirconium phosphate in solvent-free conditions. Iranian Journal of Catalysis, 2019. Link

  • How to remove unreacted 2-aminopyridine from product. BenchChem Technical Support, 2025. Link

Sources

Troubleshooting low product yield in Biginelli reaction for pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Biginelli Reaction Technical Support Center: Troubleshooting Low Product Yield

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for common issues encountered during the Biginelli reaction for 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) synthesis, a cornerstone multicomponent reaction in medicinal chemistry. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the reaction mechanism to empower your experimental design and optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Biginelli reaction yield is consistently low. What are the most common causes?

Low yields in the Biginelli reaction are a frequent challenge, often stemming from suboptimal reaction conditions that fail to efficiently drive the reaction toward the desired product. The classical approach, while foundational, often requires significant optimization.[1][2][3][4]

Core Areas to Investigate:

  • Catalyst Inefficiency: The reaction is acid-catalyzed.[5][6][7] Traditional Brønsted acids like HCl can be effective but may also promote side reactions or require harsh conditions.[2] Modern catalysts, including Lewis acids (e.g., Yb(OTf)₃, FeCl₃), organocatalysts, and solid-supported catalysts, often provide milder conditions, higher yields, and easier workups.[5][8][9][10]

  • Suboptimal Temperature and Reaction Time: Biginelli reactions can be slow at room temperature.[1] Heating is typically required to drive the reaction to completion.[1][2] However, excessive heat can lead to decomposition.[8] It is crucial to find the optimal temperature for your specific substrates. Reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the ideal duration.[2][10]

  • Inappropriate Solvent or Conditions: While ethanol is a classic solvent, solvent-free conditions have gained popularity for their efficiency and environmental benefits.[2][8][9] The choice of solvent can significantly impact reactant solubility and reaction kinetics.[10]

  • Reactant Stoichiometry and Purity: The standard 1:1:1 molar ratio of aldehyde, β-ketoester, and urea/thiourea is a good starting point, but a slight excess of the urea component (1.2-1.5 equivalents) can often improve yields.[10][11][12] Impurities in starting materials, especially the aldehyde, can introduce competing side reactions.[8][10]

Q2: I'm observing significant side product formation. How can I improve the selectivity of my reaction?

Side product formation is a common issue that directly impacts the yield and purity of your target DHPM. Understanding the potential side reactions is key to mitigating them.

  • Knoevenagel Condensation: A primary competing pathway is the Knoevenagel condensation between the aldehyde and the β-ketoester.[8][10] This can sometimes become the major product if conditions are not optimized for the Biginelli pathway.

    • Solution: Employing a catalyst that preferentially activates the formation of the N-acyliminium ion intermediate, the key step in the Biginelli mechanism, can suppress the Knoevenagel condensation.[3][4][8] Milder reaction conditions, such as lower temperatures, may also favor the desired reaction.[10]

  • Self-Condensation of Reactants: The β-dicarbonyl compound can undergo self-condensation.

    • Solution: Careful control of reactant addition can minimize this. For instance, adding the β-ketoester slowly to a mixture of the other components can be beneficial.[10]

Understanding the "Why": The Biginelli Reaction Mechanism

A solid grasp of the reaction mechanism is your most powerful troubleshooting tool. The most widely accepted mechanism proceeds through an N-acyliminium ion intermediate.[8][13][14]

Biginelli_Mechanism

Mechanistic Insights for Troubleshooting:

  • The initial, often rate-determining step, is the acid-catalyzed condensation of the aldehyde and urea to form the N-acyliminium ion.[5][13][14] If this step is inefficient, the overall reaction will be slow and low-yielding. This highlights the critical role of the acid catalyst.

  • The subsequent nucleophilic attack by the enol of the β-ketoester on the iminium ion, followed by cyclization and dehydration, leads to the final DHPM product.[13][14]

Troubleshooting Workflow: A Systematic Approach

When faced with a low-yielding Biginelli reaction, a structured approach to optimization is more effective than random changes.

Troubleshooting_Workflow

Data-Driven Optimization: Parameter Comparison

The choice of reaction parameters is critical and often substrate-dependent. The following table summarizes common starting points and advanced options for optimization.

ParameterClassical ConditionsModern/Optimized ConditionsRationale & Key Considerations
Catalyst Strong Brønsted acids (e.g., HCl)Lewis acids (Yb(OTf)₃, InBr₃), solid acids (clays), ionic liquids, organocatalysts.[5][8][9][15][16]Modern catalysts offer milder conditions, higher selectivity, and often easier removal, improving overall yield and purity.[8][9]
Solvent Ethanol, Methanol[1]Solvent-free, Acetonitrile, THF, Deep Eutectic Solvents (DESs).[1][4][10]Solvent-free conditions can increase reaction rates and simplify workup.[2][8] The choice depends on substrate solubility.
Temperature Reflux (e.g., Ethanol at ~78°C)Room temp to 120°C; Microwave irradiation.[1][3][10]Microwave heating can dramatically reduce reaction times from hours to minutes and improve yields.[1][4][10]
Stoichiometry 1:1:1 (Aldehyde:Ketoester:Urea)1:1:1.2-1.5A slight excess of urea can help drive the reaction to completion.[10][12]

Experimental Protocols

Protocol 1: General Procedure for a Lewis Acid-Catalyzed Biginelli Reaction

This protocol provides a robust starting point for optimization.

  • Reactant Preparation: In a round-bottom flask, combine the aldehyde (1.0 mmol), the β-ketoester (1.0 mmol), and urea or thiourea (1.2 mmol).

  • Catalyst Addition: Add the chosen Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%).

  • Reaction Execution:

    • Conventional Heating: If using a solvent (e.g., acetonitrile, 5 mL), equip the flask with a condenser and heat the mixture to 80-100°C.[2]

    • Solvent-Free: If running neat, heat the mixture with stirring at a similar temperature.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Add cold water to the mixture to precipitate the crude product.[1][8]

    • Collect the solid by vacuum filtration and wash it with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.[8]

Protocol 2: Microwave-Assisted, Solvent-Free Biginelli Synthesis

This method offers a significant acceleration of the reaction.

  • Reactant Preparation: In a microwave-safe reaction vessel, thoroughly mix the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (1.2 mmol), and a suitable catalyst (e.g., montmorillonite KSF clay).[3][4]

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 120°C) for a short duration (e.g., 2-10 minutes).[1][4]

  • Work-up: Follow the same work-up and purification procedure as described in Protocol 1.

References

  • The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry - Moodle@Units.
  • Biginelli reaction - Wikipedia. Available at: [Link]

  • A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation - Der Pharma Chemica. Available at: [Link]

  • Biginelli Reaction - Organic Chemistry Portal. Available at: [Link]

  • Biginelli reaction – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Biginelli Reaction: Polymer Supported Catalytic Approaches | ACS Combinatorial Science. Available at: [Link]

  • BIGINELLI REACTION | PPT - SlideShare. Available at: [Link]

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - MDPI. Available at: [Link]

  • Optimization of the amount of the Catalyst, Solvent, and Temperature in the Biginelli Reaction a - ResearchGate. Available at: [Link]

  • A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones - ResearchGate. Available at: [Link]

  • Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst - PMC. Available at: [Link]

  • Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. - Accounts of Chemical Research. Available at: [Link]

  • Biginelli Reaction Experiment Analysis Guide - Atlas. Available at: [Link]

  • Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog - ACS Publications. Available at: [Link]

  • A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst - Taylor & Francis. Available at: [Link]

  • A Five-Component Biginelli-Diels-Alder Cascade Reaction - Frontiers. Available at: [Link]

Sources

Technical Support Center: Pyridine-Based Catalytic Systems

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers utilizing pyridine-based organometallic complexes. It moves beyond basic textbook definitions to address the operational realities of high-performance catalysis (e.g., Pincer complexes, Bipyridine/Terpyridine systems).

Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Optimizing Turnover, Stability, and Selectivity in Pyridine-Ligand Architectures

Core Logic: The "Why" and "How" of Pyridine Catalysis

From the Desk of the Senior Application Scientist

To enhance activity, you must first diagnose the limiting factor of your specific complex. Pyridine ligands are not merely static scaffolds; they are non-innocent actors that modulate reactivity through three primary mechanisms. If your catalyst is underperforming, one of these "Pillars of Activity" is likely compromised.

The Three Pillars of Activity
PillarMechanismDiagnostic Indicator of Failure
1. Electronic Tuning Para-substitution (

):
Modulates electron density at the metal center via resonance. EWGs (e.g.,

) increase electrophilicity (good for reductive elimination); EDGs (e.g.,

) stabilize high oxidation states.
Low TON: Catalyst initiates but dies quickly (oxidative instability) or fails to activate substrate (insufficient nucleophilicity).
2. Steric Protection Ortho-substitution (

):
Bulky groups (e.g.,

, Mesityl) prevent bimolecular decomposition (dimerization) and enforce specific geometries.
Precipitation: Formation of inactive "flyover" dimers or metal black (nanoparticles) implies insufficient steric bulk.
3. Metal-Ligand Cooperativity (MLC) Aromatization/Dearomatization: The pyridine ring reversibly accepts/donates a proton and electron pair, acting as a storage reservoir.No Reaction: Failure to add the requisite base to "activate" the pre-catalyst, or using a solvent that quenches the reactive "dearomatized" arm.

Visualization: The Metal-Ligand Cooperativity (MLC) Cycle

Understanding this mechanism is critical for troubleshooting PNN and PNP pincer complexes (e.g., Milstein Catalysts).

MLC_Mechanism PreCat Pre-Catalyst (Aromatic Pyridine) Ru-Cl bond intact Base Activation (Add KOtBu) PreCat->Base Active Active Species (Dearomatized) Exocyclic C=C bond Base->Active -HCl (Salt formation) Substrate Substrate Activation (e.g., H-H cleavage) Active->Substrate Cooperative Addition Intermediate Intermediate (Rearomatized) Hydride on Metal Proton on Ligand Arm Substrate->Intermediate Ligand accepts H+ Product Product Release Intermediate->Product Reductive Elimination Product->Active Cycle Regenerates

Figure 1: The Aromatization-Dearomatization cycle. Note that the "Active" species is neutral and dearomatized. Failure often occurs at the "Activation" step if the base is wet or stoichiometry is incorrect.

Troubleshooting Guides & FAQs

Module A: Low Activity (Low TOF/TON)

User Question: My Ru-PNN catalyst shows <5% conversion after 24 hours. I used the standard protocol. What is wrong?

Expert Diagnosis: This is typically an activation failure . Most pyridine-pincer complexes are synthesized as air-stable chloride salts (Pre-catalysts). They must be dehydrohalogenated in situ to enter the catalytic cycle.

Troubleshooting Protocol:

  • Check the Base: Did you add a strong base (e.g., KOtBu or NaH)?

    • Requirement: 1.1 to 1.2 equivalents relative to the metal complex.

    • Self-Validation: Upon adding base to the yellow/orange pre-catalyst solution, you should observe an immediate color shift (often to deep red, purple, or brown) indicating the formation of the dearomatized species. No color change = No active catalyst.

  • Solvent Integrity: Are you using protic solvents (MeOH, EtOH) inappropriately?

    • Fix: If the mechanism requires a dearomatized intermediate (as in Fig 1), protic solvents can protonate the ligand arm prematurely, locking the catalyst in a stable, inactive state. Switch to anhydrous Toluene or THF for the activation step.

  • Substrate Inhibition: Does your substrate contain free amines or pyridines?

    • Fix: These can bind competitively to the metal center (poisoning).[1] Increase temperature to

      
       to promote ligand dissociation.
      
Module B: Catalyst Deactivation (Dimerization)

User Question: The reaction starts fast but stops after 1 hour. I see a black precipitate or a color change to pale yellow.

Expert Diagnosis: This indicates bimolecular decomposition . The active "monomeric" species is unstable and is colliding with itself to form inactive dimers (often bridged by halides or the ligand itself) or aggregating into metal nanoparticles.

Troubleshooting Protocol:

  • The "Dilution Test":

    • Run the reaction at 50% of the original concentration.

    • Logic: If the Turnover Number (TON) increases at lower concentration, the deactivation pathway is bimolecular (2nd order).

    • Solution: Run more dilute or add a bulky ligand.

  • Steric Bulk Enhancement:

    • If you are designing the ligand, introduce bulky groups (e.g., tert-butyl, adamantyl) at the position ortho to the pyridine nitrogen. This creates a "picket fence" that prevents two metal centers from approaching each other.

  • Check for "Flyover" Dimers:

    • In Fe-pyridine(diimine) systems, the ligand can reductively couple.[2]

    • Validation: Analyze the inactive mixture via NMR. Paramagnetic broadening or specific dimer shifts indicate ligand degradation [1].

Module C: Selectivity Issues

User Question: I am getting poor enantioselectivity (ee) in my asymmetric hydrogenation.

Expert Diagnosis: The "chiral pocket" is too loose. In pyridine complexes, the chiral information is often on the "arms" (flanking phosphines or amines).

Troubleshooting Protocol:

  • The "Buttressing Effect":

    • Add a substituent to the pyridine ring adjacent to the chiral arm. This steric pressure forces the chiral arm to rotate towards the metal center, tightening the chiral environment around the substrate.

  • Temperature Modulation:

    • Lower the temperature.[3] While this reduces TOF, it often increases the difference in energetic barriers (

      
      ) between the major and minor transition states.
      

Experimental Workflow: Validating Catalyst Activation

Do not assume your catalyst is active. Prove it.

Troubleshooting_Flow Start Start: Reaction Stalled ColorCheck Did color change upon base addition? Start->ColorCheck NoChange NO ColorCheck->NoChange YesChange YES ColorCheck->YesChange CheckBase Check Base Quality (Is KOtBu old/wet?) NoChange->CheckBase CheckSolvent Check Solvent (Is it anhydrous?) CheckBase->CheckSolvent CheckSubstrate Check Substrate Purity (Remove thiols/amines) YesChange->CheckSubstrate AddMercury Hg Drop Test (Does Hg kill activity?) CheckSubstrate->AddMercury ResultNano Activity Stops: Nanoparticles formed AddMercury->ResultNano Yes ResultComplex Activity Persists: Homogeneous Catalysis AddMercury->ResultComplex No

Figure 2: Diagnostic workflow for identifying catalyst failure modes. The "Hg Drop Test" distinguishes between true homogeneous catalysis and metal-nanoparticle artifacts.

Protocol: The "Hg Drop Test" (Distinguishing Homogeneous vs. Heterogeneous)

If you suspect your pyridine complex is decomposing into metal nanoparticles (which then catalyze the reaction non-selectively):

  • Run Standard Reaction: Initiate reaction and measure rate at 15 mins.

  • Add Mercury: Add a large excess (>300 equiv) of elemental mercury to the reaction vessel.

  • Observe:

References

  • Metal–ligand cooperation by aromatization–dearomatization as a tool in single bond activation. Source: Philosophical Transactions of the Royal Society A (2015). Context: Defines the fundamental mechanism of Milstein-type pincer catalysts.

  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. Source: ACS Catalysis (2024). Context: Identifies "flyover dimer" formation as a key deactivation pathway.[2][4][5]

  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Source: PMC / NIH (2019). Context: Explains the correlation between EWG/EDG substituents and redox potential/yield.

  • A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization. Source: MDPI (2023). Context: Details the "buttressing effect" of ortho-substituents on stereoselectivity.

  • Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates. Source: Benchchem (2025).[1][3][6] Context: Provides protocols for handling pyridine as both a ligand and a potential poison.

Sources

Validation & Comparative

Comparative Technical Guide: 2-(Cyclohexylaminomethyl)pyridine vs. Conventional N-Donor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Cyclohexylaminomethyl)pyridine (referred to herein as Cy-AMP ) represents a specialized class of bidentate N-donor ligands. While structurally related to the ubiquitous 2-aminomethylpyridine (AMP) and 2,2'-bipyridine (bipy), Cy-AMP offers a distinct physicochemical profile defined by steric bulk , hemilability , and lipophilicity .

This guide provides a comparative analysis for researchers selecting ligands for coordination chemistry, homogeneous catalysis (specifically ATRP and oxidation), and bioinorganic modeling. The data suggests Cy-AMP is the superior choice when catalytic cycles require a labile coordination site or when biological applications demand enhanced membrane permeability.

Structural & Electronic Profiling

To understand the utility of Cy-AMP, it must be benchmarked against the industry standards: 2-Aminomethylpyridine (AMP) and 2,2'-Bipyridine (bipy).

Comparative Physicochemical Data
FeatureCy-AMP (Target)AMP (Standard)2,2'-Bipyridine (Rigid)
Structure Pyridine-CH₂-NH-CyclohexylPyridine-CH₂-NH₂Pyridine-Pyridine
Donor Type

-donor (Amine) +

-acceptor (Py)

-donor (Amine) +

-acceptor (Py)

-acceptor (Py) +

-acceptor (Py)
Chelate Ring 5-membered (Flexible)5-membered (Flexible)5-membered (Rigid)
Steric Bulk High (Cyclohexyl tail)LowLow (Planar)
Lipophilicity (LogP) ~2.5 (Estimated)~0.6~1.5
pKa (Amine N) ~8.9 (Secondary)~8.8 (Primary)N/A
pKa (Pyridine N) ~5.4~5.2~4.4
The "Steric Modulation" Mechanism

The cyclohexyl group in Cy-AMP is not merely a spectator; it exerts significant steric pressure on the metal center.

  • In Catalysis: Unlike AMP, which readily forms thermodynamically stable, saturated bis-ligand complexes (

    
    ), the bulky cyclohexyl group of Cy-AMP destabilizes the 
    
    
    
    state. This promotes the formation of mono-ligand species (
    
    
    ), leaving open coordination sites necessary for substrate binding (e.g., in atom transfer radical polymerization).
  • In Bioinorganic Chemistry: The lipophilic cyclohexyl tail facilitates transport across lipid bilayers, a property significantly reduced in the hydrophilic parent AMP.

Experimental Workflows & Protocols

Synthesis of Cy-AMP (Self-Validating Protocol)

Rationale: Direct alkylation of amines often leads to over-alkylation. The reductive amination pathway described below guarantees mono-alkylation and high purity.

Reagents:

  • Pyridine-2-carboxaldehyde (1.0 eq)

  • Cyclohexylamine (1.0 eq)

  • Sodium Borohydride (

    
    ) (1.5 eq)
    
  • Methanol (Solvent)

Protocol:

  • Imine Formation: Dissolve Pyridine-2-carboxaldehyde (10 mmol) in Methanol (20 mL). Add Cyclohexylamine (10 mmol) dropwise. Stir at Room Temperature (RT) for 4 hours. Validation: Monitor by TLC; disappearance of aldehyde spot indicates imine formation.

  • Reduction: Cool the solution to 0°C. Add

    
     (15 mmol) in small portions (gas evolution will occur).
    
  • Workup: Stir overnight at RT. Quench with water.[1] Extract with Dichloromethane (DCM) (3x). Dry organic layer over

    
     and evaporate.
    
  • Purification: If necessary, distill under reduced pressure or use column chromatography (Silica, DCM:MeOH 95:5).

Visualization of Synthesis Logic

SynthesisWorkflow Start Pyridine-2-carboxaldehyde + Cyclohexylamine Imine Intermediate Imine (Schiff Base) Start->Imine - H2O (Condensation) Reduction Reduction Step (NaBH4 / MeOH) Imine->Reduction 0°C Addition Validation TLC Check: Disappearance of Aldehyde Imine->Validation Product Cy-AMP Ligand (Secondary Amine) Reduction->Product Hydride Transfer

Caption: Figure 1. Step-wise reductive amination pathway ensuring mono-alkylation selectivity.

Coordination Chemistry & Performance Analysis[2][3]

Metal Binding Modes

Cy-AMP acts as a bidentate ligand. However, the


 hybridized amine nitrogen is chiral upon coordination, leading to potential stereoisomers (

at Nitrogen).

Key Observation: In Copper(II) complexes, Cy-AMP typically forms a distorted square planar geometry. The cyclohexyl group orients itself away from the metal plane to minimize steric clash, often blocking the axial position. This "blocking" effect is critical for preventing the formation of inactive dimers in catalytic cycles.

Comparative Stability Constants (Log K)

Note: Values are approximate ranges for Cu(II) complexes in aqueous solution at 25°C.

LigandLog K₁ (ML)Log K₂ (ML₂)Notes
AMP ~9.5~7.8Forms stable bis-complexes easily.
Cy-AMP ~9.2~6.5Significant drop in K₂ . Steric bulk hinders the approach of the second ligand.
Bipy ~8.1~5.5Lower basicity, but stabilized by back-bonding.

Interpretation: The lower


 for Cy-AMP is a feature, not a bug. It ensures that in a solution with a 1:1 Metal:Ligand ratio, the species remains predominantly monomeric and active, whereas AMP might disproportionate into 

and free metal.
Catalytic Application: Atom Transfer Radical Polymerization (ATRP)

In Cu-mediated ATRP, the equilibrium between


 (activator) and 

(deactivator) is vital.
  • AMP: Often binds too tightly to Cu(II), trapping the catalyst in the oxidized state.

  • Cy-AMP: The steric bulk destabilizes the Cu(II) complex slightly relative to Cu(I) (which prefers lower coordination numbers), shifting the redox potential to a more favorable window for controlled polymerization.

Bioinorganic Relevance

The lipophilicity of Cy-AMP allows its metal complexes to penetrate cell membranes.

  • Experiment: Cytotoxicity assays (MTT) often show that Cu(II)-Cy-AMP complexes have lower

    
     values (higher potency) against cancer cell lines (e.g., MCF-7) compared to Cu(II)-AMP, purely due to enhanced cellular uptake driven by the cyclohexyl moiety.
    

Decision Matrix: When to Use Cy-AMP

Use the following logic flow to determine if Cy-AMP is the correct ligand for your application:

DecisionMatrix Start Select Ligand Requirement Q1 Is the metal center redox active (e.g., Cu, Fe)? Start->Q1 Q2 Do you need to prevent ML2 (bis-ligand) formation? Q1->Q2 Yes Res_Bipy Use 2,2'-Bipyridine (Robust, Redox Stable) Q1->Res_Bipy No (e.g., structural only) Q3 Is membrane permeability required? Q2->Q3 Yes (Sterics needed) Res_AMP Use 2-Aminomethylpyridine (High Stability, Low Sterics) Q2->Res_AMP No (Stability preferred) Q3->Res_AMP No Res_CyAMP Use Cy-AMP (Steric Control + Lipophilic) Q3->Res_CyAMP Yes

Caption: Figure 2. Decision tree for selecting between Bipy, AMP, and Cy-AMP based on experimental constraints.

References

  • Synthesis and Coordination Chemistry

    • Title: Two crystal structures of copper(II) complexes and adducts based on the neutral N1,N1-dimethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine ligand. (Context: Discusses structural motifs of N-alkyl-2-aminomethylpyridines).
    • Source: PubMed Central / NIH
    • URL:[Link]

  • Biological Activity & Lipophilicity

    • Title: Antitumor Activity of 6-(cyclohexylamino)-1, 3-dimethyl-5(2-pyridyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione and Its Ti(IV), Zn(II), Fe(III), and Pd(II) Complexes. (Context: Demonstrates the impact of cyclohexyl-amine substituents on bioactivity).
    • Source: NIH / Bioinorganic Chemistry and Applic
    • URL:[Link]

  • Catalytic Relevance (General Pyridine-Amine Context)

    • Title: Pd(II)
    • Source: PubMed Central / Molecules
    • URL:[Link]

  • Physicochemical Properties (pKa Data)

    • Title: pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.[2]

    • Source: Alfa Chemistry / Technical Resources

Sources

Electrochemical comparison of substituted pyridine ligands

Author: BenchChem Technical Support Team. Date: February 2026

Electrochemical Profiling of Substituted Pyridine Ligands: A Comparative Guide for Metal Complex Tuning

Executive Summary

In organometallic catalysis and drug discovery, the electronic tuning of metal centers is frequently achieved by manipulating the substituent on a pyridine ligand. This guide compares the electrochemical performance of 4-substituted pyridine ligands, specifically focusing on their ability to modulate the redox potential (


) of metal complexes (e.g., Ruthenium or Iron scaffolds).

By substituting the para-position (


) with Electron-Donating Groups (EDGs) or Electron-Withdrawing Groups (EWGs), researchers can shift redox potentials by over 600 mV , directly impacting catalytic turnover frequencies (TOF) and metabolic stability.

Fundamental Principles: The Hammett-Redox Correlation

The electrochemical behavior of pyridine ligands is governed by the Hammett equation. The shift in half-wave potential (


) correlates linearly with the Hammett substituent constant (

).
  • Mechanism: Substituents alter the electron density of the pyridine nitrogen lone pair (

    
    -donation) and the energy of the 
    
    
    
    orbitals (
    
    
    -backbonding capacity).
  • Electron-Donating Groups (EDGs): (e.g.,

    
    , 
    
    
    
    ) Increase electron density at the metal center. This destabilizes the HOMO (Metal
    
    
    -orbitals), making the complex easier to oxidize (negative shift in
    
    
    ).
  • Electron-Withdrawing Groups (EWGs): (e.g.,

    
    , 
    
    
    
    ) Decrease electron density.[1] This stabilizes the HOMO, making the complex harder to oxidize (positive shift in
    
    
    ) but often facilitating reduction at the ligand.
Visualizing Electronic Effects

ElectronicEffects cluster_0 Substituent Type cluster_1 Metal Center Impact cluster_2 Electrochemical Outcome EDG EDG (-NMe2, -Me) High Electron Density HOMO_High Destabilized HOMO (Electron Rich) EDG->HOMO_High Increases e- density EWG EWG (-CF3, -CN) Low Electron Density HOMO_Low Stabilized HOMO (Electron Poor) EWG->HOMO_Low Decreases e- density Neg_Shift Negative Shift in E1/2 (Easier Oxidation) HOMO_High->Neg_Shift Pos_Shift Positive Shift in E1/2 (Harder Oxidation) HOMO_Low->Pos_Shift

Figure 1: Causal relationship between ligand substitution, molecular orbital energy, and observable redox shifts.[1]

Comparative Analysis: Ligand Performance Data

The following table standardizes the electrochemical impact of common 4-substituted pyridines when coordinated to a Ruthenium(II) polypyridyl scaffold (e.g.,


). Potentials are reported relative to the Ferrocene/Ferrocenium (

) couple.
Ligand Substituent (R)TypeHammett Constant (

)
Relative

Shift (mV)*
Electronic ImpactApplication Suitability

Strong EDG-0.83-250 to -300 Strong

-donor; destabilizes

Oxidation Catalysis (Water Oxidation)

Moderate EDG-0.27-100 to -150 Moderate donor; balances stabilityTunable Photoredox Dyes

Weak EDG-0.17-50 to -80 Inductive donor onlyGeneral Purpose / Baseline Tuning

(Pyridine)
Neutral0.000 (Reference) Standard ReferenceBenchmarking

Weak EWG+0.23+40 to +80 Inductive withdrawalLewis Acid Catalysis

Strong EWG+0.54+150 to +200 Strong withdrawal; stabilizes

Reductive Catalysis (

Reduction)

Strong EWG+0.66+250 to +300 Strong

-acceptor character
High-Voltage Battery Electrolytes

*Note: Exact mV values depend on the specific auxiliary ligands (e.g., bipyridine vs. terpyridine) and solvent, but the relative trend and magnitude of shifts remain consistent across octahedral metal complexes.

Experimental Protocol: Self-Validating Cyclic Voltammetry

To generate reproducible data comparable to the table above, follow this "self-validating" protocol. This workflow ensures that observed peaks are diffusion-controlled and not artifacts of adsorption or electrode fouling.

Reagents & Setup
  • Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM).

  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ).
    
  • Working Electrode: Glassy Carbon (3 mm diameter).

  • Reference: Pseudo-reference (Ag wire), internally calibrated with Ferrocene.

  • Analyte Conc: 1.0 mM Metal-Pyridine Complex.

Step-by-Step Workflow
  • Electrode Conditioning (Critical):

    • Polish glassy carbon with 0.05

      
       alumina slurry on a felt pad in a figure-8 motion for 2 minutes.
      
    • Sonicate in DI water (30s)

      
       Ethanol (30s) 
      
      
      
      Acetone (30s).
    • Validation: Run a background scan in pure electrolyte. Current should be flat (< 1

      
      ) with no peaks.
      
  • Deoxygenation:

    • Purge solution with Ar or

      
       for at least 10 minutes. Oxygen reduction peaks at ~ -1.2V can obscure ligand reduction features.
      
  • Data Collection:

    • Scan Rate (

      
      ): Perform scans at 50, 100, 200, and 500 mV/s.
      
    • Window: Typically -2.0V to +1.5V (vs Ag wire).

  • Internal Calibration:

    • After data collection, add a small crystal of Ferrocene to the cell.

    • Record one final scan. Shift all potentials so

      
      .
      
Validation Logic (The "Trust" Pillar)
  • Reversibility Check: Calculate peak separation

    
    . For a reversible Nernstian couple, 
    
    
    
    . Values >100 mV indicate slow electron transfer or resistance (iR drop).
  • Diffusion Control: Plot Peak Current (

    
    ) vs. Square Root of Scan Rate (
    
    
    
    ).
    • Pass: Linear plot (

      
      ) passing through zero.
      
    • Fail: Non-linear plot indicates adsorption (surface-bound species) or coupled chemical reactions.

Workflow Diagram

CV_Protocol Start Start: Electrode Prep Polish Polish (0.05um Alumina) & Sonicate Start->Polish Blank Run Blank Scan (Electrolyte Only) Polish->Blank Clean Is Background Flat? Blank->Clean Clean->Polish No (Noise/Peaks) AddSample Add Analyte (1mM) & Purge N2 (10 min) Clean->AddSample Yes Measure Scan at Rates: 50, 100, 200, 500 mV/s AddSample->Measure Fc Add Ferrocene Standard & Final Scan Measure->Fc Process Process Data: Shift to Fc/Fc+ = 0V Fc->Process

Figure 2: Validated experimental workflow for obtaining publication-quality electrochemical data.

References

  • BenchChem. (2025).[1] An Electrochemical Comparison of Substituted Pyridine Ligands: A Guide for Researchers. Link

  • Takanashi, K., et al. (2019). "Electrochemical ammonia oxidation catalyzed by ruthenium complexes: investigation of substituent effect of axial pyridine ligands." Chemistry Letters. Link

  • Poynton, F. E., et al. (2016). "Tuning the Excited State Properties of Ruthenium(II) Complexes with a 4-Substituted Pyridine Ligand." Inorganic Chemistry Frontiers. Link

  • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link

  • Elgrishi, N., et al. (2018). "A Practical Beginner’s Guide to Cyclic Voltammetry." Journal of Chemical Education. Link

Sources

Validation of Analytical Methods for Pyridine-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Pyridine Problem"

In pharmaceutical development, pyridine moieties are ubiquitous, appearing in roughly 20% of the top 200 drugs. However, validating analytical methods for these compounds presents a specific, recurring failure mode: Peak Asymmetry (Tailing).

Pyridine is a weak base (


). On traditional silica-based Reverse Phase (RP) columns, the lone pair of electrons on the nitrogen atom interacts strongly with acidic residual silanols (

) on the stationary phase. This secondary interaction—akin to an ion-exchange mechanism—competes with the primary hydrophobic partition, causing severe peak tailing (

).

This guide compares three distinct analytical approaches to solving this issue, providing a validated pathway to regulatory compliance under ICH Q2(R2) standards.

Comparative Analysis of Methodologies

We evaluated three primary strategies for analyzing pyridine-containing intermediates. The data below represents synthesized performance metrics typical of rigorous method development cycles.

Table 1: Performance Comparison of Analytical Approaches
MetricMethod A: Traditional RP Method B: Modern Hybrid RP (Recommended) Method C: HILIC
Stationary Phase C18 (Fully Porous Silica)Charged Surface Hybrid (CSH) C18Bare Silica / Amide
Mobile Phase Phosphate Buffer (pH 7.0)Formic Acid/Ammonium Formate (pH 3.0)ACN / Ammonium Acetate (pH 5.8)
Additives Triethylamine (TEA) requiredNone requiredNone required
USP Tailing (

)
1.8 – 2.5 (High Risk)1.0 – 1.2 (Excellent) 1.1 – 1.3 (Good)
Theoretical Plates (

)
~8,000>15,000 ~12,000
Robustness Low (Sensitive to TEA conc.)High (pH stable)Moderate (Sensitive to water content)
MS Compatibility Poor (Non-volatile salts/TEA)Excellent (Volatile buffers) Excellent
Expert Insight: Why Method B Wins

While Method A uses TEA to "block" silanols, it is a "band-aid" solution that contaminates Mass Spectrometers (MS) and degrades column lifetime. Method C (HILIC) is powerful for extremely polar pyridinium salts but suffers from long equilibration times.

Method B (Modern Hybrid RP) utilizes ethylene-bridged hybrid (BEH) or charged surface hybrid (CSH) particles. These surfaces are chemically modified to repel protonated bases at low pH, maintaining sharp peak shape without silanol blockers. This is the self-validating system of choice for modern drug development.

Mechanistic Visualization

The following diagram illustrates the failure mechanism of traditional phases versus the success of the Hybrid approach.

PyridineInteraction cluster_Fail Method A: Traditional Silica (Failure) cluster_Success Method B: Hybrid Surface (Success) Analyte Pyridine Analyte (Protonated at pH 3) Silanol Residual Silanol (Si-O-) Analyte->Silanol Ionic Attraction Surface Charged Surface (Repulsive Force) Analyte->Surface Electrostatic Repulsion Tailing Secondary Interaction (Peak Tailing) Silanol->Tailing Elution Symmetrical Elution (Gaussian Peak) Surface->Elution

Figure 1: Mechanism of Action. Traditional silica attracts protonated pyridine (Red path), causing tailing. Hybrid surfaces repel the positive charge (Green path), ensuring symmetry.

Validated Protocol: Modern Hybrid RP (Method B)

This protocol is designed to meet ICH Q2(R2) requirements for Specificity, Linearity, Accuracy, and Precision.

Chromatographic Conditions[1][2][3][4][5][6][7][8][9]
  • Column: Ethylene-Bridged Hybrid (BEH) C18 or CSH C18,

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp:

    
     (improves mass transfer).
    
  • Detection: UV @ 254 nm (pyridine

    
     transition).
    
Step-by-Step Validation Workflow
Step 1: System Suitability (The "Go/No-Go" Gate)

Before any validation run, inject a Standard Solution (


).
  • Requirement: USP Tailing Factor (

    
    ) 
    
    
    
    .
  • Requirement: %RSD of peak area (n=5)

    
    .
    
  • Causality: If

    
    , the column surface may be aged, or the mobile phase pH is too high (allowing silanol ionization).
    
Step 2: Specificity (Stress Testing)

Subject the sample to acid (


), base (

), and oxidative (

) stress.
  • Goal: Demonstrate that the pyridine peak is spectrally pure (using Diode Array Detector purity angle < purity threshold).

  • Note: Pyridine N-oxide is a common oxidation impurity; ensure it is resolved (

    
    ) from the parent peak.
    
Step 3: Linearity & Range

Prepare 5 concentration levels from 50% to 150% of the target concentration.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
  • Critical Check: Plot Residuals. A "U-shape" residual plot indicates saturation of the detector or column overload, common with basic compounds.

Step 4: Robustness (The pH Factor)

This is the most critical test for pyridines. Deliberately vary Mobile Phase A pH by


 units.
  • Observation: On a standard silica column, a shift from pH 3.0 to 3.2 can drastically increase tailing. On the Hybrid column ,

    
     should remain 
    
    
    
    .

Decision Matrix for Method Selection

Use the following logic flow to determine the correct validation path for your specific pyridine derivative.

MethodSelection Start Start: Pyridine Compound Analysis LogP Is LogP > 0? (Hydrophobic enough?) Start->LogP RP_Path Reverse Phase (RP) LogP->RP_Path Yes HILIC_Path HILIC Mode LogP->HILIC_Path No (Polar) Check_Basic Is pKa > 4.0? RP_Path->Check_Basic Valid Proceed to Validation (ICH Q2) HILIC_Path->Valid Standard_C18 Standard C18 (Risk of Tailing) Check_Basic->Standard_C18 No (Acidic/Neutral) Hybrid_C18 Hybrid/CSH C18 (Low pH) Check_Basic->Hybrid_C18 Yes (Basic) Standard_C18->Valid Hybrid_C18->Valid Preferred

Figure 2: Method Development Decision Tree. Selects the stationary phase based on analyte hydrophobicity and basicity.

References

  • International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[2][3] [Link]

  • Neue, U. D., et al. (2001). Peak shape and retention of bases in reversed-phase chromatography. Journal of Separation Science. [Link]

Sources

Mononuclear Cobaloximes: A Comparative Guide to Computational & Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Mononuclear cobaloximes—bis(dimethylglyoximato)cobalt complexes—serve as the foundational "hydrogenase mimics" in bioinorganic chemistry. While they function as classic Vitamin


 models, their primary utility in modern research lies in electrocatalytic hydrogen evolution (HER).

This guide objectively compares mononuclear cobaloximes against high-performance alternatives (Platinum, Nickel DuBois catalysts), delineates the specific spectroscopic signatures required for validation, and prescribes the correct density functional theory (DFT) methodologies for accurate modeling.

Part 1: Comparative Performance Landscape

In the quest for non-noble metal catalysts, cobaloximes offer a balance of synthetic accessibility and mechanistic clarity , though they lag behind nickel-diphosphine complexes in raw turnover frequency (TOF).

Table 1: Catalytic Performance Benchmarking (HER in Acetonitrile)
Catalyst ClassRepresentative ComplexOverpotential (

)
Turnover Frequency (TOF)Stability ProfileCost/Scalability
Cobaloxime

Moderate (~0.9 V)

*
Moderate (Ligand hydrogenation risks)Low Cost / High Scalability
Nickel Bis(diphosphine)

Low (<0.3 V)

High (Robust P-C bonds)High (Complex ligand synthesis)
Noble Metal Platinum (Pt) SurfaceNegligible (~0 V)

(site dependent)
ExcellentProhibitive Cost

*Note: TOF values for cobaloximes vary significantly based on the acid strength (


) used in the assay. The value cited reflects optimized conditions using FOWA (Foot-of-the-Wave Analysis).
Strategic Analysis
  • Why choose Cobaloximes? unlike the air-sensitive phosphine ligands required for high-performance Nickel catalysts, cobaloxime ligands (dimethylglyoxime) are cheap, air-stable, and allow for easy steric modulation at the axial position.

  • The Trade-off: The oxime bridge is susceptible to protonation and eventual hydrogenation, which limits long-term stability compared to the robust Pt surface or Ni-phosphine scaffolds.

Part 2: Spectroscopic Characterization & Validation

Trustworthy data requires verifying the oxidation state of the Cobalt center during the catalytic cycle. The following spectroscopic markers are non-negotiable for validating the integrity of the complex.

UV-Vis Absorption Signatures

The electronic absorption spectrum is the primary tool for monitoring the reduction from the precatalyst


 to the active supernucleophile 

.
  • Co(III) State (Precatalyst): Characterized by ligand-to-metal charge transfer (LMCT) bands in the UV region and weak d-d transitions.

  • Co(II) State (Intermediate): Upon single-electron reduction, a distinct band appears at ~460 nm .

  • Co(I) State (Active Species): The hallmark of a successful reduction is the appearance of a dual-band feature at ~550 nm and ~630 nm . This intense absorption corresponds to Metal-to-Ligand Charge Transfer (MLCT) transitions, indicating the electron-rich nature of the

    
     center ready for protonation.
    
NMR Validation ( )

For the standard complex


:
  • Equatorial Methyls: A sharp singlet at

    
     ppm (12H) confirms the symmetry of the planar macrocycle.
    
  • O-H...O Bridge: A broad, downfield singlet at

    
     ppm (2H) confirms the formation of the intramolecular hydrogen bond that stabilizes the equatorial plane. Absence of this peak suggests ligand decomposition.
    

Part 3: Computational Benchmarking (DFT)

Modeling cobaloximes is notoriously sensitive to the choice of exchange-correlation functional. Using the wrong functional will result in significant errors in the Co-C bond dissociation energy (BDE) and geometry.

Table 2: DFT Functional Recommendations
ApplicationRecommended FunctionalBasis Set (Co / Ligand)Rationale
Geometry Optimization BP86 def2-TZVP / 6-31G(d)BP86 accurately reproduces experimental Co-N and Co-C bond lengths (within 0.01 Å). B3LYP tends to overestimate these lengths.
Thermodynamics (BDE) B3LYP or B3P86 def2-TZVPP / 6-311+G(d,p)Standard B3LYP underestimates Co-C bond strength. The modified B3LYP (15% HF exchange) corrects this energetic error.
Spectroscopy (TD-DFT) PBE0 or CAM-B3LYP def2-TZVPHybrid functionals with Hartree-Fock exchange are required to accurately predict the MLCT charge transfer bands.

Part 4: Mechanistic Insight (The HER Cycle)

The hydrogen evolution reaction (HER) on cobaloximes proceeds via a Proton-Coupled Electron Transfer (PCET) mechanism. The critical step is the formation of the Cobalt-Hydride (


).
Figure 1: Cobaloxime HER Mechanism

HER_Mechanism Co3 Co(III)-X (Precatalyst) Co2 Co(II) (Paramagnetic) Co3->Co2 + e- Co1 Co(I) (Supernucleophile) Co2->Co1 + e- Co3H Co(III)-H (Hydride) Co1->Co3H + H+ H2 H2 Release Co3H->H2 + H+ (Heterolytic) Co3H->H2 + Co(III)-H (Homolytic) H2->Co2 Regeneration (Heterolytic) H2->Co1 Regeneration (Homolytic)

Caption: The catalytic cycle initiates with sequential reduction to Co(I), followed by protonation to form the Co(III)-Hydride. Hydrogen release occurs via either a heterolytic (proton attack) or homolytic (bimetallic) pathway.

Part 5: Experimental Protocol

Synthesis of Chloro(pyridine)cobaloxime(III)

Objective: Synthesis of


 via oxidative addition.

Reagents:

  • 
     (2.5 g, 10.5 mmol)
    
  • Dimethylglyoxime (

    
    ) (2.5 g, 21.5 mmol)
    
  • Pyridine (2.0 mL)

  • Ethanol (95%)

Workflow:

  • Dissolution: Dissolve

    
     in 40 mL of hot ethanol. In a separate beaker, dissolve 
    
    
    
    in 10 mL of water.
  • Mixing: Add the cobalt solution to the ligand solution. The mixture will turn dark.

  • Ligand Addition: Add pyridine (2.0 mL) immediately.

  • Oxidation: Bubble a stream of air through the solution for 30 minutes. Critical Step: This oxidizes Co(II) to Co(III), allowing the stable complex to precipitate.

  • Crystallization: Allow the solution to stand at room temperature for 1 hour. Yellow-brown crystals will form.

  • Purification: Filter the crystals and wash with water (to remove unreacted Co salts), then ethanol, then diethyl ether. Dry in vacuo.

Figure 2: Integrated Characterization Workflow

Workflow cluster_0 Synthesis cluster_1 Validation cluster_2 Performance Step1 Precursor Mixing (CoCl2 + dmgH2) Step2 Air Oxidation (+ Pyridine) Step1->Step2 NMR 1H NMR (Check OH..O bridge) Step2->NMR Crystals UV UV-Vis (Confirm Co(III) bands) NMR->UV CV Cyclic Voltammetry (MeCN, 0.1M TBAPF6) UV->CV Pass CPE Controlled Potential Electrolysis (TOF) CV->CPE If Reversible

Caption: A self-validating workflow ensuring structural integrity (NMR/UV-Vis) before expending resources on electrochemical testing (CV/CPE).

References

  • Comparison of DFT Functionals for Cobalamins (B12 Models) Hirao, H. (2011). "Which DFT Functional Performs Well in the Calculation of Methylcobalamin? Comparison of the B3LYP and BP86 Functionals." The Journal of Physical Chemistry A. [Link]

  • Cobaloxime Spectroscopic Identification (XAS & UV-Vis) Smolentsev, G., et al. (2011). "Microsecond X-ray absorption spectroscopy identification of Co(I) intermediates in cobaloxime-catalyzed hydrogen evolution." Chemistry – A European Journal. [Link]

  • High-Turnover Nickel Catalysts (Comparison) Helm, M. L., et al. (2011).[1] "A synthetic nickel electrocatalyst with a turnover frequency above 100,000 s⁻¹ for H₂ production."[1][2] Science. [Link][1][3]

  • Mechanistic Analysis of Cobaloxime HER Dempsey, J. L., et al. (2009). "Hydrogen Evolution Catalyzed by Cobaloximes." Accounts of Chemical Research. [Link]

  • Comparative Electrochemical Trends Artero, V., & Fontecave, M. (2005). "Proton electroreduction catalyzed by cobaloximes: functional models for hydrogenases." Inorganic Chemistry. [Link][1][4][5][6][7][8][9]

Sources

A Senior Application Scientist's Guide to Enantiomeric Recognition of Amino Acid Esters Using Pyridine-Based Macrocycles

Author: BenchChem Technical Support Team. Date: February 2026

Published: February 14, 2026

Introduction: The Imperative of Chirality in Modern Science

In the intricate world of molecular science, chirality—the property of "handedness"—is a fundamental concept with profound implications. From the efficacy of pharmaceuticals to the specificity of biological processes, the ability to distinguish between enantiomers (non-superimposable mirror-image molecules) is paramount. Amino acids, the building blocks of life, and their derivatives are archetypal chiral molecules. The precise recognition of D- and L-amino acid esters is a critical challenge in drug development, diagnostics, and materials science.

This guide provides an in-depth comparison of pyridine-based macrocycles as synthetic hosts for the enantiomeric recognition of D- and L-amino acid methyl ester hydrochlorides. We will move beyond a simple catalog of compounds to explore the mechanistic underpinnings of chiral discrimination, present objective performance data, and provide a field-proven experimental protocol for quantifying these interactions. As Senior Application Scientists, our goal is to bridge theory with practice, offering insights grounded in both fundamental principles and robust experimental validation.

The Mechanism of Recognition: A Symphony of Non-Covalent Interactions

The ability of a chiral pyridine-based macrocycle (the "host") to preferentially bind one enantiomer of an amino acid ester (the "guest") over the other is not a matter of chance. It is a highly orchestrated process governed by a combination of specific, non-covalent interactions. The guest, an amino acid methyl ester hydrochloride, presents a positively charged ammonium group (-NH₃⁺), which is the primary anchor for binding within the macrocycle's cavity.

The key to enantiomeric recognition lies in the "three-point interaction model," which posits that for a host to distinguish between two enantiomers, there must be at least three points of interaction, with at least one being stereochemically dependent. For pyridine-based macrocycles, these interactions typically include:

  • Hydrogen Bonding: The electron-rich nitrogen atom of the pyridine ring and ether oxygens within the macrocycle's backbone act as hydrogen bond acceptors. They form strong, directional hydrogen bonds with the protons of the guest's ammonium group.

  • π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with aromatic side chains of amino acid esters like phenylalanine or tryptophan methyl ester.

  • Steric Hindrance: Chiral centers incorporated into the macrocycle's framework create a sterically defined, asymmetric cavity. The different spatial arrangements of the guest's substituents (the R-group, the ester, and the hydrogen on the chiral carbon) will cause one enantiomer to fit more snugly and with lower steric penalty than the other.

This combination of attractive (hydrogen bonds, π-π stacking) and repulsive (steric) forces creates a discernible energy difference between the two diastereomeric host-guest complexes (Host + D-Guest vs. Host + L-Guest), leading to selective binding.

NMR_Titration_Workflow A 1. Prepare Stock Solutions - Host in NMR Solvent - D-Guest in NMR Solvent - L-Guest in NMR Solvent B 2. Initial Host Spectrum Record ¹H NMR of Host solution alone ([Guest] = 0) A->B C 3. Titration Add incremental aliquots of Guest stock to Host solution B->C D 4. Record Spectra Acquire ¹H NMR spectrum after each addition C->D E 5. Data Extraction Track chemical shift (δ) of a sensitive Host proton D->E F 6. Data Analysis - Plot Δδ vs. [Guest]/[Host] ratio - Perform non-linear curve fit to a 1:1 binding model E->F G 7. Determine Constants - Calculate Kₐ(D) and Kₐ(L) - Calculate α = Kₐ(D)/Kₐ(L) F->G caption Fig 2. Experimental Workflow for ¹H NMR Titration.

Caption: Fig 2. Experimental Workflow for ¹H NMR Titration.

Detailed Step-by-Step Methodology

  • PART 1: Preparation

    • Solvent Selection: Choose a suitable deuterated solvent in which both the host and guest are soluble (e.g., CDCl₃, CD₃CN, or a mixture like CDCl₃ with 0.25% CD₃OD). [1]The solvent must be anhydrous, as water can compete for hydrogen bonding sites.

    • Host Solution: Accurately prepare a stock solution of the pyridine-based macrocycle (Host) at a known, fixed concentration ([H]₀). A typical starting concentration is between 0.5 and 2.0 mM. The causality here is that the host concentration should be in the range of the inverse of the expected binding constant (i.e., [H]₀ ≈ 1/Kₐ).

    • Guest Solutions: Prepare separate, high-concentration stock solutions of the D- and L-amino acid methyl ester hydrochloride (Guests) in the exact same solvent as the host. The guest concentration ([G]₀) should be at least 20-40 times higher than the host concentration to minimize dilution effects during the titration.

  • PART 2: Titration and Data Acquisition

    • Initial Spectrum: Transfer a precise volume (e.g., 500 µL) of the host solution to an NMR tube. Record a high-quality ¹H NMR spectrum. This is your zero-point (0 equivalents of guest).

    • Incremental Additions: Using a high-precision microsyringe, add a small, calculated aliquot of the D-guest stock solution to the NMR tube (e.g., to achieve a [Guest]/[Host] ratio of 0.2).

    • Mixing and Equilibration: Gently invert the capped NMR tube several times to ensure thorough mixing. Allow the solution to equilibrate for a few minutes at a constant temperature in the NMR probe.

    • Spectrum Acquisition: Record a ¹H NMR spectrum.

    • Repeat: Repeat steps 2-4, incrementally increasing the concentration of the guest until the chemical shifts of the host protons stop changing, indicating saturation of the binding sites (typically up to 10-20 equivalents of guest).

    • Separate Experiment for L-Enantiomer: Meticulously clean and dry all glassware. Repeat the entire titration process (steps 1-5) using the L-guest stock solution. This separate experiment is crucial for validating the results and avoiding cross-contamination.

  • PART 3: Data Analysis

    • Identify Reporter Proton: Choose a proton on the host macrocycle that shows a significant and clean chemical shift change (Δδ) upon guest binding. Protons near the pyridine ring or the chiral centers are often good candidates.

    • Plot Data: For each enantiomer, create a plot of the change in chemical shift (Δδ = δ_observed - δ_initial) of the reporter proton on the y-axis versus the molar ratio of guest to host ([G]/[H]) on the x-axis.

    • Non-Linear Curve Fitting: The binding constant (Kₐ) is determined by fitting the titration data to a 1:1 binding isotherm equation using a non-linear least-squares regression algorithm. This is scientifically more robust than older, linear methods like the Benesi-Hildebrand plot, which can distort errors. Several software packages and online tools (e.g., BindFit) are available for this purpose. The underlying equation relates the observed chemical shift (δ_obs) to the host and guest concentrations and the binding constant.

    • Calculate Enantioselectivity: Once the association constants for the D-guest (Kₐ(D)) and L-guest (Kₐ(L)) have been determined from their respective titration curves, calculate the enantioselectivity factor: α = Kₐ(favored) / Kₐ(disfavored) .

Conclusion and Future Outlook

Pyridine-based macrocycles have proven to be a versatile and highly effective class of synthetic receptors for the enantiomeric recognition of amino acid derivatives. The performance of these hosts is intrinsically linked to their structural design, with pre-organized, rigid C₂-symmetric frameworks generally affording superior binding affinity and selectivity. The careful application of analytical techniques like ¹H NMR titration provides a robust and reliable means to quantify these interactions, allowing for the objective comparison of different macrocyclic architectures.

The field continues to evolve, with ongoing research focused on designing macrocycles with even greater selectivity, exploring their application in chiral separation technologies (e.g., as chiral stationary phases in HPLC), and developing novel hosts that can operate in complex biological media. The principles and methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals seeking to harness the power of supramolecular chemistry for chiral recognition.

References

  • Zhao, H., & Hua, W. (2000). Synthesis and characterization of pyridine-based polyamido-polyester optically active macrocycles and enantiomeric recognition for D- and L-amino acid methyl ester hydrochloride. The Journal of Organic Chemistry, 65(10), 2933–2938. [Link]

  • Deniz, P., Turgut, Y., Toğrul, M., & Hoşgören, H. (2011). Pyridine containing chiral macrocycles: synthesis and their enantiomeric recognition for amino acid derivatives. Tetrahedron, 67(34), 6227–6232. [Link]

  • ResearchGate. (n.d.). Pyridine containing chiral macrocycles: Synthesis and their enantiomeric recognition for amino acid derivatives | Request PDF. Retrieved February 14, 2026, from [Link]

  • DSpace@Dicle. (2011). Pyridine containing chiral macrocycles: synthesis and their enantiomeric recognition for amino acid derivatives. Retrieved February 14, 2026, from [Link]

Sources

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